4-Isopropylbenzonitrile
Description
Properties
IUPAC Name |
4-propan-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDJCWXBKWRDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047440 | |
| Record name | 4-Isopropylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13816-33-6 | |
| Record name | 4-(1-Methylethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13816-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013816336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Isopropylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V31KQF934 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 4-Isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-Isopropylbenzonitrile. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in tabular format for clarity and comparative ease. Detailed experimental protocols, where available, are provided to assist in the replication of analytical characterization.
Chemical and Physical Properties
This compound, also known as 4-cyanocumene, is an aromatic nitrile with an isopropyl substituent.[1] Its core structure consists of a benzene (B151609) ring bonded to a nitrile group and an isopropyl group at the para position. This compound is a versatile intermediate in the synthesis of various organic molecules.[2]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁N | [3] |
| Molecular Weight | 145.20 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 229-231 °C | [2] |
| Density | 0.95 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.510 - 1.530 | [2] |
Table 2: Identifiers for this compound
| Identifier | Value | Reference(s) |
| CAS Number | 13816-33-6 | [5] |
| PubChem CID | 26289 | [4] |
| EINECS Number | 237-492-3 | [5] |
| InChIKey | YFDJCWXBKWRDPW-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C#N | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below are key spectroscopic data points obtained from various analytical techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data and Observations | Reference(s) |
| ¹³C NMR | Spectra acquired on a Varian XL-100 instrument. | [4] |
| GC-MS | Major peaks observed at m/z 130, 103, and 145. | [4] |
| FT-IR | Spectra acquired on a Bruker Tensor 27 FT-IR instrument using a neat sample. The C≡N stretching peak for aromatic nitriles typically appears between 2240 and 2220 cm⁻¹, which is lower than for saturated nitriles due to conjugation. | [4][6] |
| Raman Spectroscopy | Spectra acquired on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [4] |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and characterization of this compound based on standard laboratory practices for similar aromatic nitriles.
Synthesis of Aromatic Nitriles
A common method for the synthesis of aromatic nitriles is from the corresponding aldehydes.[7] This process typically involves the conversion of the aldehyde to an aldoxime, followed by dehydration.
General Procedure:
-
Aldoxime Formation: The starting aldehyde is reacted with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride with a base, in a suitable solvent. The reaction mixture is typically stirred at room temperature until completion.
-
Dehydration: The resulting aldoxime is then subjected to dehydration to yield the nitrile. A variety of dehydrating agents can be used, such as oxalyl chloride with a catalytic amount of dimethyl sulfoxide.[7]
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.
General Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.[9]
-
GC Parameters (Suggested Starting Point):
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 50-100 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas: Helium with a constant flow rate.
-
-
MS Parameters (Suggested Starting Point):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
General Protocol for Neat Liquid Analysis (ATR Method):
-
Instrument Preparation: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is acquired.[10]
-
Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal.[10]
-
Data Acquisition: The sample spectrum is then recorded.
-
Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent.
Safety and Handling
This compound is classified as a substance that is toxic to aquatic life with long-lasting effects.[4] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. Avoid release to the environment.
Diagrams
Logical Relationship of Key Properties
Caption: Key properties of this compound.
Experimental Workflow for Characterization
Caption: Workflow for synthesis and characterization.
References
- 1. brainmass.com [brainmass.com]
- 2. spectrabase.com [spectrabase.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-depth Technical Guide to the Synthesis of 4-Isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-isopropylbenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to support research and development activities.
Introduction
This compound, also known as p-cyanocumene, is an aromatic nitrile with the chemical formula C₁₀H₁₁N. The presence of both a nitrile group and an isopropyl substituent on the benzene (B151609) ring makes it a versatile precursor for the synthesis of more complex molecules. The nitrile group can be readily converted into amines, amides, carboxylic acids, and tetrazoles, while the isopropyl group influences the molecule's lipophilicity and steric properties. This guide focuses on two robust and commonly employed methods for its synthesis: the Sandmeyer reaction of 4-isopropylaniline (B126951) and the dehydration of 4-isopropylbenzaldoxime.
Synthetic Pathways
The selection of a synthetic route for this compound often depends on the availability of starting materials, desired scale, and safety considerations. The two methods detailed below are well-established in organic synthesis.
The Sandmeyer Reaction of 4-Isopropylaniline
The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from the corresponding anilines via a diazonium salt intermediate.[1][2][3] This reaction utilizes copper(I) cyanide as the source of the nitrile group.[1]
Reaction Scheme:
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Experimental Protocol:
1. Diazotization of 4-Isopropylaniline:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-isopropylaniline (1.0 eq) to a solution of concentrated hydrochloric acid (3.0 eq) in water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
2. Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution with stirring. A significant evolution of nitrogen gas will be observed.
-
After the initial vigorous reaction has subsided, gently warm the reaction mixture to 50-60 °C for 1-2 hours to drive the reaction to completion.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Dehydration of 4-Isopropylbenzaldoxime
An alternative route involves the dehydration of 4-isopropylbenzaldoxime, which is prepared from 4-isopropylbenzaldehyde (B89865). This two-step process is often high-yielding and avoids the use of highly toxic metal cyanides in the final step.
Reaction Scheme:
Caption: Synthesis of this compound via dehydration of the corresponding aldoxime.
Experimental Protocol:
1. Synthesis of 4-Isopropylbenzaldoxime:
-
Dissolve 4-isopropylbenzaldehyde (1.0 eq) in ethanol (B145695) in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine (B1172632) hydrochloride (1.2 eq) and a base such as sodium hydroxide (B78521) or pyridine (B92270) (1.5 eq).
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Collect the solid by filtration, wash with cold water, and dry. The product can be purified by recrystallization if necessary.
2. Dehydration of 4-Isopropylbenzaldoxime:
-
In a round-bottom flask, suspend 4-isopropylbenzaldoxime (1.0 eq) in a dehydrating agent such as acetic anhydride (B1165640) (excess) or a solution of thionyl chloride in an inert solvent.
-
Heat the mixture at reflux for 1-3 hours. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture and carefully quench any remaining dehydrating agent (e.g., by slowly adding to ice-water for acetic anhydride).
-
Extract the product with an organic solvent, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution), water, and brine.
-
Dry the organic phase, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Data Presentation
The following tables summarize the quantitative data for the described synthetic methods.
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Sandmeyer Reaction | Dehydration of Aldoxime |
| Starting Material | 4-Isopropylaniline | 4-Isopropylbenzaldehyde |
| Key Reagents | NaNO₂, HCl, CuCN | NH₂OH·HCl, Base, Acetic Anhydride |
| Reaction Temperature | 0-5 °C (Diazotization), 50-60 °C (Cyanation) | Reflux |
| Reaction Time | 2-4 hours | 2-5 hours (total) |
| Typical Yield | 60-75% | 85-95% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 88-90 °C at 5 mmHg[4] |
| Density | ~0.95 g/mL |
| Refractive Index | ~1.518 |
| CAS Number | 13816-33-6[4] |
Experimental Workflow
The logical flow of the synthesis and purification process is crucial for successful and efficient execution in a laboratory setting.
Caption: A generalized workflow for the synthesis and purification of this compound.
Safety Considerations
-
Sandmeyer Reaction: This reaction involves the use of highly toxic cyanide salts (CuCN, NaCN/KCN), which must be handled with extreme care in a well-ventilated fume hood. Diazonium salts can be explosive in a dry state and should be kept in solution and used immediately.
-
Dehydration of Aldoxime: Acetic anhydride and thionyl chloride are corrosive and lachrymatory. All manipulations should be performed in a fume hood with appropriate personal protective equipment.
-
General: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific experimental conditions.
References
An In-depth Technical Guide to 4-Isopropylbenzonitrile (CAS Number: 13816-33-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Isopropylbenzonitrile, a versatile aromatic nitrile compound. It covers its physicochemical properties, synthesis methodologies, potential applications in drug discovery and material science, and available safety and toxicity data. This document is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound, also known as 4-cyanocumene, is a colorless to pale yellow liquid at room temperature.[1] It is characterized by a benzonitrile (B105546) core substituted with an isopropyl group at the para position, which enhances its solubility and reactivity in various organic solvents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13816-33-6 | [1][3] |
| Molecular Formula | C₁₀H₁₁N | [1][3] |
| Molecular Weight | 145.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 229-231 °C (at 760 mmHg) | [1] |
| Density | 0.95 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.510 - 1.530 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | 4-Cyanocumene, p-Isopropylbenzonitrile, 4-(1-Methylethyl)benzonitrile, Cuminyl nitrile | [1][3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy Type | Data Available | Reference(s) |
| ¹³C NMR | Spectra available in databases | [3] |
| Mass Spectrometry (GC-MS) | Spectra available in databases | [3] |
| Infrared (IR) Spectroscopy | Spectra available in databases | [3] |
| Raman Spectroscopy | Spectra available in databases | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. Two plausible and commonly employed methods in organic synthesis are the dehydration of 4-isopropylbenzaldehyde (B89865) oxime and the Sandmeyer reaction starting from 4-isopropylaniline (B126951).
Experimental Protocol 1: Dehydration of 4-Isopropylbenzaldehyde Oxime
This two-step method involves the initial formation of an oxime from 4-isopropylbenzaldehyde, followed by a dehydration reaction to yield the nitrile.
Step 1: Synthesis of 4-Isopropylbenzaldehyde Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine (B1172632): Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium hydroxide (B78521) or pyridine (B92270) (1.1 equivalents) to the flask.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield 4-isopropylbenzaldehyde oxime.
Step 2: Dehydration to this compound
-
Reaction Setup: In a flask, dissolve the 4-isopropylbenzaldehyde oxime (1 equivalent) in a suitable solvent for dehydration, such as acetic anhydride (B1165640) or using a reagent like thionyl chloride.
-
Dehydration: The reaction mixture is heated to reflux. The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled and poured into ice-water. The product is extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried and concentrated.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Experimental Protocol 2: Sandmeyer Reaction of 4-Isopropylaniline
The Sandmeyer reaction provides a classical method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][4]
-
Diazotization: Cool a solution of 4-isopropylaniline (1 equivalent) in an aqueous mineral acid (e.g., HCl) to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) (1 equivalent) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. Add the cold diazonium salt solution to the cyanide solution.
-
Reaction: The reaction mixture is stirred and may be gently warmed to facilitate the evolution of nitrogen gas and the formation of the nitrile.
-
Work-up: After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude this compound is purified by vacuum distillation.
References
Unraveling the Enigma: A Technical Guide to the Mechanistic Understanding of 4-Isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylbenzonitrile, a seemingly simple aromatic nitrile, presents a significant gap in the current scientific literature regarding its specific mechanism of action in biological systems. Despite its documented use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and its application in material science and as a fragrance component, its intrinsic biological activity remains largely unexplored. This technical guide serves to consolidate the existing chemical and toxicological information for this compound and to provide a framework for future research aimed at elucidating its potential pharmacological or toxicological pathways. While direct evidence of its mechanism of action is absent, this document will explore the context of related benzonitrile (B105546) compounds and propose experimental strategies to fill this critical knowledge void.
Introduction
This compound, also known as cuminyl nitrile, is an organic compound with the chemical formula C₁₀H₁₁N.[1][2][3] Structurally, it consists of a benzene (B151609) ring substituted with an isopropyl group and a nitrile group at the para position.[4] Its primary applications lie in synthetic chemistry, where it serves as a versatile building block for more complex molecules in the pharmaceutical and agricultural industries.[1] It is also utilized in the formulation of polymers and resins.[1] Despite its prevalence in chemical synthesis, a comprehensive understanding of its direct biological effects and mechanism of action is conspicuously missing from public databases and scientific publications.
This guide aims to provide a thorough overview of the current state of knowledge on this compound and to equip researchers with the necessary information to embark on a systematic investigation of its biological properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting experimental studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁N | [1][2][3] |
| Molecular Weight | 145.21 g/mol | [1] |
| CAS Number | 13816-33-6 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 229 - 231 °C | [1] |
| Density | 0.95 g/cm³ | [1] |
| Synonyms | 4-(1-methylethyl)benzonitrile, p-isopropylbenzonitrile, Cuminyl nitrile, 4-Cyanocumene | [1][2][4] |
Current Understanding of Biological Activity: A Knowledge Gap
Extensive searches of scientific literature and chemical databases reveal a significant lack of information regarding the specific mechanism of action of this compound. There are no published studies detailing its interaction with specific biological targets, such as receptors or enzymes. Consequently, there is no quantitative data on its biological activity (e.g., IC₅₀, Kᵢ, or EC₅₀ values) or established signaling pathways that it may modulate.
The primary context in which the biological effects of benzonitrile-containing compounds are discussed is in toxicology. For instance, some substituted benzonitriles, like ioxynil (B1672095) and bromoxynil, are known to act as uncoupling agents, disrupting mitochondrial oxidative phosphorylation. However, the mechanism of toxicity for the parent compound, benzonitrile, has not been definitively established.
It is important to note that the isomeric compound, 3-isopropylbenzonitrile, has been used as a scaffold in medicinal chemistry research, with some derivatives showing antimicrobial and enzyme inhibitory properties. This suggests that the isopropylbenzonitrile core may have the potential for biological activity, but this has not been explored for the 4-isopropyl isomer.
Proposed Experimental Workflow for Elucidating the Mechanism of Action
Given the absence of data, a systematic approach is required to investigate the potential biological activity of this compound. The following experimental workflow is proposed as a starting point for researchers.
References
Spectroscopic Profile of 4-Isopropylbenzonitrile: A Technical Guide
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Isopropylbenzonitrile (also known as 4-cyanocumene), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
Spectroscopic Data Summary
The key spectroscopic data for this compound are summarized in the tables below, offering a quick reference for researchers.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.59 | Doublet | 8.4 | 2H | Ar-H (ortho to -CN) |
| 7.32 | Doublet | 8.4 | 2H | Ar-H (ortho to -CH(CH₃)₂) |
| 3.03 | Septet | 6.9 | 1H | -CH(CH₃)₂ |
| 1.26 | Doublet | 6.9 | 6H | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 153.4 | Ar-C (ipso to -CH(CH₃)₂) |
| 132.5 | Ar-CH (ortho to -CN) |
| 127.3 | Ar-CH (ortho to -CH(CH₃)₂) |
| 119.0 | -C≡N |
| 110.3 | Ar-C (ipso to -CN) |
| 34.4 | -CH(CH₃)₂ |
| 23.8 | -CH(CH₃)₂ |
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2968 | Strong | C-H stretch (aliphatic, asymmetric) |
| 2935 | Medium | C-H stretch (aliphatic, symmetric) |
| 2874 | Medium | C-H stretch (aliphatic, symmetric) |
| 2228 | Strong | C≡N stretch (nitrile) |
| 1609 | Medium | C=C stretch (aromatic) |
| 1506 | Medium | C=C stretch (aromatic) |
| 1468 | Medium | C-H bend (aliphatic) |
| 837 | Strong | C-H bend (aromatic, p-disubstituted) |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 145 | 35 | [M]⁺ (Molecular Ion) |
| 130 | 100 | [M-CH₃]⁺ (Base Peak) |
| 103 | 20 | [M-C₃H₆]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Spectroscopy: The proton NMR spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence. A relaxation delay of 2.0 seconds and an acquisition time of 1.5 seconds were employed. Approximately 1024 scans were accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the diamond crystal of the ATR unit. The spectrum was recorded in the range of 4000-650 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral analysis was performed using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The sample was introduced via the GC, which was equipped with a non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). The oven temperature was programmed to ramp from 70°C to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C, and the quadrupole mass analyzer was scanned from m/z 40 to 450.
Data Interpretation and Structural Elucidation Workflow
The combined application of NMR, IR, and MS provides a robust methodology for the structural confirmation of this compound. The logical workflow for this process is illustrated in the diagram below.
Caption: Workflow for the structural elucidation of this compound.
This guide serves as a foundational resource for scientists engaged in the synthesis, quality control, and application of this compound, facilitating accurate and efficient chemical analysis.
An In-depth Technical Guide to the Solubility and Stability of 4-Isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-isopropylbenzonitrile. Due to the limited availability of specific quantitative data in public literature, this document focuses on predicted characteristics based on fundamental chemical principles and provides detailed experimental protocols for researchers to determine these properties empirically.
Introduction
This compound, also known as 4-cyanocumene, is an aromatic nitrile with an isopropyl substituent. Its chemical structure influences its physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility and stability is critical for process development, formulation, and ensuring the quality and efficacy of resulting products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 229 - 231 °C | [1] |
| Density | 0.95 g/cm³ | [1] |
| Refractive Index | n20/D 1.510 - 1.530 | [1] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability.
Predicted Solubility
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in common laboratory solvents can be predicted. The molecule possesses a polar nitrile group and a nonpolar isopropylbenzene moiety. This amphiphilic nature suggests its solubility will be highest in solvents of intermediate polarity.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | The large nonpolar isopropylbenzene group dominates the molecule's character, leading to poor interaction with the highly polar water molecules. |
| Methanol (B129727) | Soluble | The alkyl chain of methanol can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the nitrile group. | |
| Ethanol | Soluble | Similar to methanol, with potentially slightly better solubility due to its longer alkyl chain. | |
| Polar Aprotic | Acetone (B3395972) | Very Soluble | The polarity of acetone is well-suited to solvate both the polar nitrile group and the nonpolar aromatic ring. |
| Acetonitrile | Soluble | As a polar aprotic solvent, it should effectively solvate this compound. | |
| Dichloromethane | Very Soluble | Its intermediate polarity makes it an excellent solvent for compounds with both polar and nonpolar functionalities. | |
| Nonpolar | Toluene (B28343) | Very Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene (B151609) ring of this compound. |
| Hexane (B92381) | Sparingly Soluble | The nonpolar nature of hexane will interact favorably with the isopropylbenzene moiety, but it is a poor solvent for the polar nitrile group. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following gravimetric method can be employed.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial.
-
Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculate the solubility in g/L or mg/mL.
Caption: A diagram showing the potential hydrolysis pathway of this compound.
Objective: To evaluate the stability of this compound upon exposure to light.
Procedure:
-
Expose a sample of this compound (as a neat liquid or in a solution in a photochemically inert solvent) to a light source that meets ICH Q1B guidelines. [2]The light source should provide a combination of visible and UV light.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter. [3]4. After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method.
-
Compare the chromatograms to assess the extent of degradation and the formation of photodegradation products.
Experimental Workflow for Photostability Testing
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Isopropylbenzonitrile (also known as 4-cyanocumene). This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development and material science. It includes structured data on its properties, detailed experimental protocols for its synthesis and characterization, and key chemical reactions.
Introduction
This compound is an aromatic organic compound featuring a benzonitrile (B105546) core substituted with an isopropyl group at the para position.[1] This structure imparts a unique combination of reactivity and solubility, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2] Its versatility as a building block allows for the creation of more complex molecules in medicinal chemistry and organic synthesis.[2]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and purification.
Identifiers and Molecular Information
| Identifier | Value |
| IUPAC Name | 4-propan-2-ylbenzonitrile[1] |
| Synonyms | 4-Cyanocumene, p-Isopropylbenzonitrile, Cuminyl nitrile[1] |
| CAS Number | 13816-33-6[1] |
| Molecular Formula | C₁₀H₁₁N[1] |
| Molecular Weight | 145.20 g/mol [1] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C#N[1] |
| InChI Key | YFDJCWXBKWRDPW-UHFFFAOYSA-N[1] |
Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 229 - 231 °C (at 760 mmHg) |
| 88 - 90 °C (at 5 mmHg)[3] | |
| Melting Point | 51.5°C (estimate) |
| Density | 0.95 - 0.962 g/cm³ |
| Refractive Index (n20/D) | 1.510 - 1.530 |
| Solubility | Insoluble in water; Soluble in common organic solvents |
| Flash Point | 104 °C |
Synthesis and Reactivity
This compound is a versatile synthetic intermediate. Its reactivity is primarily centered around the nitrile group and the aromatic ring.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-isopropylaniline (B126951).[4]
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: In a flask equipped with a mechanical stirrer and cooled to 0-5 °C using an ice-salt bath, dissolve 4-isopropylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq). Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the 4-isopropylbenzenediazonium chloride salt.[4]
-
Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution in an ice bath. Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.[4]
-
Work-up and Purification: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for several hours. The reaction mixture is then extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
Key Chemical Reactions
3.2.1. Hydrolysis to 4-Isopropylbenzoic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[2][5]
Experimental Protocol: Acidic Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and an excess of aqueous sulfuric acid (e.g., 50% v/v).[2][6]
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and then in an ice bath.
-
The product, 4-isopropylbenzoic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.[7]
3.2.2. Reduction to 4-Isopropylbenzylamine
The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[8]
Experimental Protocol: Catalytic Hydrogenation
-
In a high-pressure reaction vessel (autoclave), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).[8]
-
Add a catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (10% Pd/C) or Raney Nickel.[9]
-
Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 5-40 atm).[8]
-
Heat the mixture with vigorous stirring for the required duration (e.g., 18-24 hours).[8]
-
After the reaction, cool the vessel, carefully vent the hydrogen, and filter the mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 4-isopropylbenzylamine, which can be further purified by distillation.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Infrared (IR) Spectroscopy
-
Technique : Neat (thin film between NaCl or KBr plates) or ATR-FTIR.[1]
-
Key Absorptions :
-
~2220-2230 cm⁻¹ : Sharp, strong absorption characteristic of the C≡N stretch.
-
~2870-2970 cm⁻¹ : C-H stretching vibrations of the isopropyl group.
-
~1600, 1500 cm⁻¹ : C=C stretching vibrations within the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent : Typically Deuterated Chloroform (CDCl₃).
-
¹H NMR :
-
~7.3-7.6 ppm : Two doublets corresponding to the four aromatic protons (AA'BB' system).
-
~2.9-3.1 ppm : A septet corresponding to the methine proton (-CH) of the isopropyl group.
-
~1.2-1.3 ppm : A doublet corresponding to the six methyl protons (-CH₃) of the isopropyl group.
-
-
¹³C NMR :
-
~150-152 ppm : Quaternary carbon of the aromatic ring attached to the isopropyl group.
-
~132 ppm : Aromatic C-H carbons ortho to the nitrile group.
-
~127 ppm : Aromatic C-H carbons meta to the nitrile group.
-
~118-119 ppm : Nitrile carbon (-C≡N).
-
~110-112 ppm : Quaternary carbon of the aromatic ring attached to the nitrile group.
-
~34 ppm : Methine carbon (-CH) of the isopropyl group.
-
~23-24 ppm : Methyl carbons (-CH₃) of the isopropyl group.[1]
-
Mass Spectrometry (MS)
-
Technique : Commonly Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]
-
Molecular Ion (M⁺) : m/z = 145.
-
Major Fragments :
-
m/z = 130 : Loss of a methyl group ([M-CH₃]⁺), a very common and stable fragment.
-
m/z = 103 : Loss of the entire isopropyl group.
-
Safety and Handling
This compound is classified as toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat.
-
Handling : Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
This compound is a compound of significant interest in synthetic organic chemistry and material science. Its well-defined physical properties and versatile chemical reactivity, centered on the nitrile and isopropyl-substituted aromatic ring, make it an important precursor for a wide range of value-added products. This guide provides the essential data and procedural information required for its effective use in a research and development setting.
References
- 1. This compound | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 4-isopropylbenzonitrile, detailed experimental protocols for its synthesis, and methods for its characterization.
Core Properties of this compound
This compound, also known as 4-cyanocumene, is an organic compound with a distinct molecular structure valuable in various research and development applications.
| Property | Data | Reference |
| Molecular Formula | C₁₀H₁₁N | [1][2][3][4][5] |
| Molecular Weight | 145.20 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 229 - 231 °C | [1] |
| CAS Number | 13816-33-6 | [1][2][3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the conversion of 4-isopropylbenzaldehyde (B89865) to the corresponding nitrile. This is typically achieved through a two-step process involving the formation of an oxime intermediate, followed by dehydration.
Step 1: Synthesis of 4-Isopropylbenzaldehyde Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-isopropylbenzaldehyde in 100 mL of ethanol.
-
Addition of Reagents: To this solution, add a solution of 7.0 g of hydroxylamine (B1172632) hydrochloride and 10.0 g of sodium acetate (B1210297) in 50 mL of water.
-
Reaction Conditions: Stir the resulting mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into 200 mL of cold water. The 4-isopropylbenzaldehyde oxime will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol/water to yield the pure oxime.
Step 2: Dehydration of 4-Isopropylbenzaldehyde Oxime to this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 10.0 g of the dried 4-isopropylbenzaldehyde oxime.
-
Addition of Dehydrating Agent: Add 20 mL of acetic anhydride (B1165640) to the flask.
-
Reaction Conditions: Gently heat the mixture to reflux for 1-2 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the volatile compound and confirming its molecular weight. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 145).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the nitrile group (C≡N) at approximately 2230 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons in the isopropyl and benzonitrile (B105546) moieties.
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from 4-isopropylbenzaldehyde.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to 4-Isopropylbenzonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylbenzonitrile, also known as cuminonitrile or p-cyanocumene, is an aromatic nitrile that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of its discovery, historical and modern synthetic methodologies, physicochemical properties, and known applications, with a particular focus on its relevance to drug development. Detailed experimental protocols for key synthetic routes are presented, alongside a summary of its spectral data.
Introduction
This compound is a substituted benzonitrile (B105546) with an isopropyl group at the para position. Its chemical structure, featuring a reactive nitrile group and a lipophilic isopropyl substituent, makes it a valuable building block in organic synthesis. The nitrile functional group can be readily converted into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, providing access to a wide range of molecular architectures.
Discovery and History
The precise historical account of the first synthesis of this compound is not well-documented in easily accessible literature. However, its history is intrinsically linked to the development of synthetic methods for aromatic nitriles in the 19th century. Key historical milestones in the synthesis of benzonitriles include:
-
Letts Nitrile Synthesis (1872): This reaction involves the treatment of aromatic carboxylic acids with metal thiocyanates to produce nitriles.
-
Sandmeyer Reaction (1884): A cornerstone of aromatic chemistry, this reaction allows for the synthesis of aryl nitriles from aryl diazonium salts, which are derived from the corresponding anilines. This method has been a workhorse for the introduction of the cyano group onto aromatic rings.
It is plausible that this compound was first synthesized using one of these classical methods, starting from readily available cumene-derived precursors such as 4-isopropylaniline (B126951) or 4-isopropylbenzoic acid.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| CAS Number | 13816-33-6 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 229-231 °C (at 760 mmHg) | |
| 88-90 °C (at 5 mmHg) | [2] | |
| Density | 0.95 g/mL | |
| Refractive Index (n²⁰/D) | 1.5180 | [2] |
| Solubility | Soluble in organic solvents |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹³C NMR | Spectral data available in public databases. | [1] |
| ¹H NMR | Spectral data available in public databases. | |
| IR Spectroscopy | Characteristic C≡N stretch around 2220-2240 cm⁻¹. | [1] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 145. | [1] |
| Raman Spectroscopy | Spectral data available in public databases. | [1] |
Synthesis of this compound: Experimental Protocols
Several synthetic routes to this compound have been developed, starting from various precursors. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Synthesis from 4-Isopropylaniline via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from anilines.
Experimental Protocol:
-
Diazotization:
-
In a flask equipped with a mechanical stirrer, dissolve 4-isopropylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
Synthesis from 4-Isopropylbenzaldehyde (B89865)
This method involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.
Experimental Protocol:
-
Oximation:
-
Dissolve 4-isopropylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol (B145695) or pyridine.
-
Add hydroxylamine (B1172632) hydrochloride (1.1 eq) and a base (e.g., sodium acetate (B1210297) or pyridine, 1.2 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and collect the precipitated oxime by filtration. Wash with water and dry.
-
-
Dehydration:
-
Treat the 4-isopropylbenzaldehyde oxime (1.0 eq) with a dehydrating agent such as acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide.
-
For example, reflux the oxime in an excess of acetic anhydride for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify by vacuum distillation.
-
Synthesis from 4-Isopropylbenzoic Acid
This route involves the conversion of the carboxylic acid to the corresponding amide, followed by dehydration.
Experimental Protocol:
-
Amidation:
-
Convert 4-isopropylbenzoic acid (1.0 eq) to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium (B1175870) hydroxide (B78521) with vigorous stirring.
-
Collect the precipitated 4-isopropylbenzamide by filtration, wash with cold water, and dry.
-
-
Dehydration:
-
Mix the 4-isopropylbenzamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).
-
Heat the mixture under anhydrous conditions until the reaction is complete.
-
Isolate the product by distillation directly from the reaction mixture or by pouring the mixture onto ice, followed by extraction and distillation.
-
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its applications span various fields, including:
-
Pharmaceuticals: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The isopropyl and nitrile moieties can be incorporated into lead compounds to modulate their physicochemical properties, such as lipophilicity and metabolic stability, and to introduce key binding interactions with biological targets. While specific drugs containing the intact this compound scaffold are not widely documented, its derivatives are of interest. For instance, some patents describe its use in the preparation of compounds with potential antitumor activity.
-
Agrochemicals: Similar to its role in pharmaceuticals, it is a building block for the development of new pesticides and herbicides.
-
Material Science: The compound is used in the formulation of specialty polymers and resins, where it can enhance thermal stability and other material properties.
-
Fragrances: It is also used in the fragrance industry under the name cuminyl nitrile.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities, pharmacological effects, or direct interactions of this compound with signaling pathways. Its primary role in drug discovery appears to be as a synthetic intermediate rather than a bioactive molecule itself.
However, the benzonitrile moiety is a known pharmacophore present in various bioactive compounds. For example, derivatives of 4-(aminomethyl)-3-methylbenzonitrile (B1288000) have been investigated as inhibitors of enzymes such as Sos1, a key activator in the RAS/MAPK signaling pathway, which is often dysregulated in cancer. This suggests that the broader class of substituted benzonitriles, including derivatives of this compound, holds potential for the development of targeted therapies.
Further research is required to fully elucidate the biological profile of this compound and its derivatives.
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich history rooted in the development of classical nitrile synthesis methods. Its ready availability and the reactivity of its nitrile group make it an important building block for the synthesis of a wide range of organic compounds. While its direct biological activity is not extensively studied, its role as a precursor in the development of pharmaceuticals and other specialty chemicals underscores its significance for researchers and professionals in the chemical and life sciences. The detailed synthetic protocols and compiled data in this guide provide a solid foundation for its use in laboratory and industrial settings. Further exploration of the biological properties of its derivatives may open up new avenues for drug discovery and development.
References
The Emerging Therapeutic Potential of 4-Isopropylbenzonitrile Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-isopropylbenzonitrile scaffold, a seemingly simple aromatic structure, is the foundation for a diverse range of biologically active molecules. While this compound itself is primarily utilized as a synthetic intermediate, its analogs have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the reported biological activities of this compound analogs, presenting key quantitative data, detailed experimental methodologies for their evaluation, and visualizations of the associated signaling pathways. The information compiled herein aims to serve as a comprehensive resource for researchers engaged in the exploration and development of novel therapeutics derived from this versatile chemical motif.
Introduction
The benzonitrile (B105546) functional group is a well-established pharmacophore in medicinal chemistry, contributing to the biological activity of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive moiety in drug design. The incorporation of an isopropyl group at the para-position of the benzonitrile ring introduces lipophilicity and steric bulk, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide explores the structure-activity relationships of various analogs featuring the 4-isopropylphenyl group, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Quantitative Biological Activity Data
The following tables summarize the quantitative data for various this compound analogs and related compounds containing the 4-isopropylphenyl moiety, categorized by their observed biological activity.
Anticancer Activity
| Compound Class | Specific Analog | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|---|
| 4-Isopropylbenzoylhydrazones | Compound 3 | MCF-7 (Breast) | IC50 | 0.39 µg/mL |
| 4-Isopropylbenzoylhydrazones | Compound 9 | MCF-7 (Breast) | IC50 | 0.55 µg/mL |
| 4-Isopropylbenzoylhydrazones | Compound 12 | MCF-7 (Breast) | IC50 | 0.63 µg/mL |
| 4-Isopropylbenzoylhydrazones | Compound 23 | MCF-7 (Breast) | IC50 | 1.1 µg/mL |
| 4-Isopropylbenzoylhydrazones | Compound 26 | MCF-7 (Breast) | IC50 | 0.82 µg/mL |
| 4-Isopropylbenzoylhydrazones | Compound 28 | MCF-7 (Breast) | IC50 | 0.91 µg/mL |
| Chroman-4-one Derivative | SBL-060 (3-(4-isopropyl)benzylidene-8-ethoxy,6-methyl,chroman-4-one) | THP-1 (AML) | GI50 | 244.1 nM |
| HL-60 (AML) | GI50 | 189.9 nM |
Enzyme Inhibitory Activity
| Enzyme Target | Compound Class | Specific Analog | Activity Metric | Value |
|---|---|---|---|---|
| Estrogen Receptor α (ERα) | Chroman-4-one Derivative | SBL-060 | IC50 (THP-1 cells) | 448 nM |
| IC50 (HL-60 cells) | 374.3 nM | |||
| Pantothenate Kinase 3 (PANK3) | Isopropylphenyl Pyridazine | Compound 31 | IC50 | 60 nM |
| Pantothenate Kinase 3 (PANK3) | Isopropylphenyl Pyridazine | Compound 55 | IC50 | 1.8 nM |
| Pantothenate Kinase 3 (PANK3) | Isopropylphenyl Pyridazine | Compound 56 | IC50 | 4 nM |
| HIF Prolyl Hydroxylase 2 (PHD2) | Aminomethylbenzonitrile | 4-(Aminomethyl)-3-methylbenzonitrile | IC50 | ~3-fold more potent than 4-(aminomethyl)benzonitrile |
Receptor Antagonism
| Receptor Target | Compound Class | Specific Analog | Activity Metric | Value |
|---|---|---|---|---|
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Pyrrolidine-1-carboxamide | (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide (7q) | IC50 (Capsaicin) | 2.66 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
In Vitro Anticancer Activity
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
After the desired incubation period (e.g., 48-72 hours), fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Stain the fixed cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.
Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of compounds against PANK3.
Principle: PANK3 activity is measured by quantifying the amount of ADP produced from the phosphorylation of pantothenate. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formation.
Materials:
-
Recombinant human PANK3 enzyme
-
Pantothenate (substrate)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a mixture of PANK3 enzyme and pantothenate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
Objective: To measure the inhibition of PHD enzymes.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the hydroxylation of a biotinylated HIF-α peptide by a PHD enzyme. A specific antibody recognizes the hydroxylated product, bringing a donor and acceptor fluorophore in proximity to generate a FRET signal.
Materials:
-
Recombinant human PHD enzymes (PHD1, PHD2, PHD3)
-
Biotinylated HIF-1α peptide substrate
-
Fe(II), 2-oxoglutarate, and L-ascorbic acid (cofactors)
-
Anti-hydroxy-HIF-1α antibody conjugated to a donor fluorophore
-
Streptavidin conjugated to an acceptor fluorophore
-
Assay buffer
-
Test compounds
-
384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare a reaction mixture containing the PHD enzyme and cofactors.
-
Add the test compounds at various concentrations to the microplate wells.
-
Incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding the HIF-1α peptide substrate and 2-oxoglutarate.
-
Allow the reaction to proceed at room temperature.
-
Stop the reaction and add the detection reagents (antibody and streptavidin conjugates).
-
Incubate to allow for binding and FRET signal development.
-
Measure the TR-FRET signal.
-
Calculate the percent inhibition and determine the IC50 values.
Antimicrobial Susceptibility Testing
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard).
-
Dilute the inoculum to the final desired concentration and add it to each well of the microtiter plate.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 16-20 hours).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound analogs and general experimental workflows for their biological evaluation.
Signaling Pathways
Caption: The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Caption: Estrogen receptor signaling pathway, a target in hormone-dependent cancers.
Experimental Workflows
Caption: A general workflow for in vitro anticancer screening of novel compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Conclusion and Future Directions
The diverse biological activities exhibited by analogs of this compound underscore the significant potential of this chemical scaffold in drug discovery. The data presented in this guide, while not exhaustive, highlights promising avenues for the development of novel therapeutics targeting cancer, microbial infections, and enzymatic dysregulation. The 4-isopropylphenyl moiety appears to be a key contributor to the potency of these analogs, likely through favorable hydrophobic interactions within the binding sites of their respective biological targets.
Future research should focus on a more systematic exploration of the structure-activity relationships of this compound derivatives. This includes the synthesis and evaluation of a broader range of analogs with modifications to the nitrile group and substitutions on the phenyl ring. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways responsible for the observed biological effects. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this promising class of compounds.
Methodological & Application
Application Notes and Protocols: The Versatile Role of 4-Isopropylbenzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-Isopropylbenzonitrile, a substituted aromatic nitrile, serves as a crucial building block in the synthesis of a variety of organic molecules. Its chemical structure, featuring a reactive nitrile group and an isopropyl-substituted benzene (B151609) ring, allows for diverse transformations, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound.
Key Synthetic Transformations and Applications
This compound is a versatile precursor for the synthesis of several important functional groups. The nitrile group can be readily converted into an aldehyde, a carboxylic acid, or an amine, opening pathways to a wide range of more complex molecules.
1. Reduction to 4-Isopropylbenzaldehyde (B89865): The partial reduction of the nitrile group to an aldehyde is a key transformation, as 4-isopropylbenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.
2. Hydrolysis to 4-Isopropylbenzoic Acid: The hydrolysis of the nitrile to a carboxylic acid provides another important synthetic intermediate. 4-Isopropylbenzoic acid and its derivatives have applications in the development of new bioactive compounds.
3. Synthesis of N-Substituted Benzamides: Through a multi-step process involving hydrolysis to the corresponding benzoic acid and subsequent amide coupling, this compound can be converted into N-substituted benzamides, a class of compounds with recognized biological activities.
4. Precursor to Biaryl Molecules: The isopropylphenyl moiety of this compound can be incorporated into larger molecular frameworks, such as those found in angiotensin II receptor blockers like Valsartan (B143634), through cross-coupling reactions.[2][3][4][5]
Experimental Protocols
The following protocols are provided as a guide for the synthetic transformations of this compound.
Protocol 1: Reduction of this compound to 4-Isopropylbenzaldehyde using Diisobutylaluminium Hydride (DIBAL-H)
This protocol describes the partial reduction of this compound to 4-isopropylbenzaldehyde using DIBAL-H, a powerful and selective reducing agent for this transformation.[6][7]
Reaction Scheme:
Materials:
-
This compound
-
Diisobutylaluminium Hydride (DIBAL-H) (1.0 M solution in toluene)
-
Toluene (B28343), anhydrous
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate (B1210297)
-
Dichloromethane (DCM)
-
Water, deionized
-
Brine, saturated
-
Sodium sulfate (B86663), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Syringe or addition funnel
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.0 M in toluene, 1.1 eq.) dropwise via a syringe or an addition funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-isopropylbenzaldehyde.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Reactant | This compound |
| Reducing Agent | DIBAL-H (1.1 eq.) |
| Solvent | Toluene |
| Temperature | -78 °C |
| Reaction Time | 2 hours |
| Typical Yield | 70-85% |
Protocol 2: Hydrolysis of this compound to 4-Isopropylbenzoic Acid
This protocol details the basic hydrolysis of this compound to 4-isopropylbenzoic acid.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (EtOH)
-
Water, deionized
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), sodium hydroxide (2.5 eq.), water, and ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the cooled reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the 4-isopropylbenzoic acid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the purified 4-isopropylbenzoic acid in a vacuum oven.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Reactant | This compound |
| Reagent | Sodium Hydroxide (2.5 eq.) |
| Solvent | Water/Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
Protocol 3: Synthesis of 4-Isopropyl-N-(4-methylbenzyl)benzamide
This protocol outlines a two-step synthesis of an N-substituted benzamide (B126) starting from 4-isopropylbenzoic acid, which can be obtained from this compound as described in Protocol 2.[8][9][10][11]
Reaction Scheme:
Step 1: 4-Isopropylbenzoic Acid to 4-Isopropylbenzoyl Chloride
Step 2: 4-Isopropylbenzoyl Chloride to 4-Isopropyl-N-(4-methylbenzyl)benzamide
Materials:
-
4-Isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional, as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 4-isopropylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-isopropylbenzoic acid (1.0 eq.) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude 4-isopropylbenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide
-
In a separate flask, dissolve 4-methylbenzylamine (1.0 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 4-isopropylbenzoyl chloride from Step 1 in a small amount of anhydrous DCM.
-
Add the 4-isopropylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Parameter | Value (Step 1) | Value (Step 2) |
| Starting Material | 4-Isopropylbenzoic Acid | 4-Isopropylbenzoyl Chloride |
| Reagent | Thionyl Chloride (1.5 eq.) | 4-Methylbenzylamine (1.0 eq.) |
| Solvent | Toluene | Dichloromethane |
| Temperature | Reflux | 0 °C to RT |
| Reaction Time | 2-3 hours | 2-4 hours |
| Typical Yield | >95% (crude) | 80-90% |
Multi-Step Synthesis Workflow
The following diagram illustrates a potential multi-step synthetic route starting from 4-isopropylaniline, highlighting the role of this compound as a key intermediate.
Caption: A logical workflow for the multi-step synthesis of various derivatives starting from 4-isopropylaniline, with this compound as a central intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of valsartan via decarboxylative biaryl coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Documents download module [ec.europa.eu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Isopropylbenzonitrile as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-isopropylbenzonitrile as a strategic precursor in the synthesis of high-value pharmaceuticals. The protocols herein focus on the synthesis of key intermediates for the antihypertensive drug Valsartan and the anti-cancer agent Letrozole. Additionally, the application of related benzonitrile (B105546) derivatives in the synthesis of the antiarrhythmic drug Ibutilide is discussed to highlight the broader utility of this chemical scaffold.
Introduction
This compound is a readily available aromatic nitrile that serves as a valuable building block in organic synthesis. Its unique structural features, including a reactive isopropyl group and a versatile nitrile moiety, allow for a variety of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). This document outlines the synthetic pathways and detailed experimental procedures for leveraging this compound and its derivatives in the synthesis of pharmaceuticals, providing researchers with the necessary information to replicate and adapt these methods for their drug discovery and development programs.
Application 1: Synthesis of a Key Intermediate for Valsartan
Valsartan is a widely prescribed angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. A key structural motif in Valsartan is the biphenyl (B1667301) tetrazole moiety. While direct synthesis from this compound is not the most common route, a key intermediate, 2'-cyano-4'-methylbiphenyl, can be synthesized and subsequently elaborated to Valsartan. A plausible synthetic route starting from a related benzonitrile derivative is presented below, which can be adapted for this compound.
Synthetic Workflow for a Valsartan Intermediate
The synthesis of a key biphenyl intermediate for Valsartan can be achieved via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2'-cyano-4'-methylbiphenyl
This protocol is adapted from a known procedure for the synthesis of a key Valsartan intermediate.[1]
Materials:
-
o-chlorobenzonitrile
-
p-tolylmagnesium chloride
-
Manganese chloride (MnCl₂)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, add o-chlorobenzonitrile (0.042 mol, 5.78 g), manganese chloride (0.0032 mol, 0.40 g), and THF (15 mL).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Cool the solution to -5 °C.
-
Slowly add a solution of p-tolylmagnesium chloride in THF dropwise to the reaction mixture over 1 hour, maintaining the temperature at -5 °C.
-
Continue stirring at -5 °C for an additional 3 hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 2'-cyano-4'-methylbiphenyl.
| Parameter | Value | Reference |
| Yield | 87.2% | [1] |
| Reaction Temperature | -5 to 5 °C | [1] |
| Catalyst | MnCl₂ | [1] |
Application 2: Synthesis of a Key Intermediate for Letrozole
Letrozole is an aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. A crucial intermediate in the synthesis of Letrozole is 4-(bromomethyl)benzonitrile. This intermediate can be synthesized from 4-methylbenzonitrile via a free-radical bromination, a reaction that can be adapted from this compound.
Synthetic Workflow for Letrozole Intermediate
The synthesis involves the benzylic bromination of a substituted toluene (B28343) derivative.
Experimental Protocol: Synthesis of 4-(bromomethyl)benzonitrile
This protocol is based on the Wohl-Ziegler bromination of 4-methylbenzonitrile.[2]
Materials:
-
4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile (1 g, 8.32 mmol) in 30 mL of anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield 4-(bromomethyl)benzonitrile.
| Parameter | Value | Reference |
| Yield | 90% | [2] |
| Reaction Time | 8 hours | [2] |
| Initiator | AIBN | [2] |
Signaling Pathways of Derived Pharmaceuticals
Valsartan: Angiotensin II Receptor Blockade
Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a decrease in blood pressure.[3]
Ibutilide: Cardiac Ion Channel Modulation
Ibutilide is a class III antiarrhythmic agent that prolongs the cardiac action potential by blocking the rapid component of the delayed rectifier potassium current (IKr) and activating a slow inward sodium current. This helps to terminate atrial fibrillation and flutter.
Letrozole: Aromatase Inhibition
Letrozole is a non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens in peripheral tissues, thereby reducing the levels of estrogen that can stimulate the growth of hormone receptor-positive breast cancer cells.[4]
Conclusion
This compound and its derivatives are valuable and versatile precursors for the synthesis of a range of pharmaceuticals. The synthetic protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers engaged in drug discovery and process development. The adaptability of the described reactions allows for the generation of diverse molecular scaffolds, highlighting the strategic importance of benzonitrile derivatives in medicinal chemistry.
References
- 1. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 4. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
Analytical Techniques for 4-Isopropylbenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Isopropylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections outline methodologies for chromatographic and spectroscopic analysis to ensure identity, purity, and quantitative assessment of this compound.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities and for its quantification. Gas chromatography (GC) is particularly well-suited for this volatile compound, while High-Performance Liquid Chromatography (HPLC) offers a versatile alternative.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, providing both retention time and mass spectral data for unambiguous confirmation.
Application Note: This method is ideal for purity assessment, identification of by-products from synthesis, and quantification in various sample matrices. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns that allow for definitive identification.
Quantitative Data Summary: GC-MS
| Parameter | Value | Reference |
| Retention Index | 1247 | [1] |
| Molecular Ion (M+) | m/z 145 | [2] |
| Major Fragment Ions | m/z 130, 103 | [2] |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile (B52724), or ethyl acetate) to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards of desired concentrations for quantitative analysis.
-
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Logical Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a versatile method for the quantification of this compound, especially in non-volatile matrices or for purity analysis where GC is not suitable.
Application Note: A reversed-phase HPLC method using a C18 column is effective for the separation of this compound from polar and non-polar impurities. The aromatic nature of the compound allows for sensitive detection using a UV detector. This method is suitable for routine quality control and purity assays.[3][4]
Quantitative Data Summary: HPLC-UV
| Parameter | Value |
| Typical Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water Gradient |
| Detection Wavelength | ~235 nm |
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Dilute with the mobile phase to a suitable concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
A gradient can be optimized as follows: 50% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 235 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
-
Spectroscopic Techniques
Spectroscopic techniques are crucial for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound. Both ¹H and ¹³C NMR are used for complete characterization.
Application Note: ¹H NMR is used to identify the number and types of protons, while ¹³C NMR provides information about the carbon skeleton. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
Quantitative Data Summary: NMR Spectroscopy (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~7.5 (d) | Aromatic CH |
| ~7.3 (d) | Aromatic CH | |
| ~3.0 (sept) | Isopropyl CH | |
| ~1.3 (d) | Isopropyl CH₃ | |
| ¹³C | ~152 | Aromatic C-isopropyl |
| ~132 | Aromatic CH | |
| ~127 | Aromatic CH | |
| ~119 | Nitrile C | |
| ~112 | Aromatic C-CN | |
| ~34 | Isopropyl CH | |
| ~24 | Isopropyl CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence, sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence, sufficient number of scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Signaling Pathway for Structural Elucidation
Caption: Structural confirmation using ¹H and ¹³C NMR data.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in this compound.
Application Note: The key functional groups to identify are the nitrile (-C≡N) and the aromatic ring. The nitrile group gives a characteristic sharp absorption/scattering band. These techniques are excellent for rapid identity confirmation.
Quantitative Data Summary: Vibrational Spectroscopy
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| FTIR (Neat) | ~2225 | C≡N stretch | [2] |
| ~2870-2960 | C-H stretch (isopropyl) | [2] | |
| ~1600, ~1500 | C=C stretch (aromatic) | [2] | |
| Raman | ~2225 | C≡N stretch | [5] |
Experimental Protocol: FTIR/Raman Spectroscopy
-
Instrumentation: An FTIR spectrometer with an ATR accessory or a Raman spectrometer.
-
Sample Preparation:
-
FTIR (ATR): Place a drop of the neat liquid sample directly on the ATR crystal.
-
Raman: Place the sample in a glass vial or NMR tube and position it in the sample holder of the spectrometer.
-
-
Acquisition Parameters:
-
Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹ for FTIR, 3500-200 cm⁻¹ for Raman).
-
Co-add a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction and identify the major peaks.
-
Compare the obtained spectrum with a reference spectrum for identity confirmation.
-
Analytical Technique Relationship Diagram
Caption: Relationship between analytical techniques for this compound.
References
Application Notes and Protocols for 4-Isopropylbenzonitrile in Materials Science and Polymer Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylbenzonitrile, also known as 4-cyanocumene, is an aromatic nitrile that is finding increasing application in the field of materials science. Its unique molecular structure, featuring a rigid phenyl ring, a polar nitrile group, and a bulky isopropyl group, imparts desirable properties to polymeric materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer formulation and materials science, with a focus on enhancing the thermal and mechanical properties of polymers.
Key Applications in Materials Science
This compound is primarily utilized as a monomer, comonomer, or an additive in polymer synthesis to improve the performance of various materials. Its incorporation can lead to:
-
Enhanced Thermal Stability: The rigid aromatic structure of this compound contributes to an increase in the glass transition temperature (Tg) and the overall thermal stability of polymers.
-
Improved Mechanical Properties: The bulky isopropyl group can introduce steric hindrance, leading to increased stiffness and tensile strength in the resulting polymers.
-
Modified Chemical Resistance: The nitrile group can enhance the resistance of polymers to certain solvents and chemicals.
-
Precursor for High-Performance Materials: It serves as a key building block in the synthesis of more complex molecules, including certain types of liquid crystals and specialty resins.[1]
Experimental Protocols
Protocol 1: Synthesis of a Thermally Stable Copolymer using this compound as a Comonomer
This protocol describes the free-radical copolymerization of styrene (B11656) and 4-vinylbenzonitrile (a derivative of this compound, assuming a vinyl group for polymerization).
Materials:
-
Styrene (freshly distilled)
-
4-Vinylbenzonitrile (synthesized from this compound via standard organic reactions)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (B28343) (anhydrous)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Condenser
-
Nitrogen inlet
-
Oil bath
-
Vacuum filtration apparatus
Procedure:
-
In a Schlenk flask, combine styrene (e.g., 5.2 g, 50 mmol) and 4-vinylbenzonitrile (e.g., 1.45 g, 10 mmol) in anhydrous toluene (50 mL).
-
Add AIBN (e.g., 0.082 g, 0.5 mmol) to the monomer solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 24 hours under a nitrogen atmosphere with constant stirring.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of methanol (e.g., 500 mL) with vigorous stirring.
-
Collect the white precipitate by vacuum filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C to a constant weight.
Characterization:
-
¹H NMR Spectroscopy: To determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Logical Workflow for Copolymer Synthesis and Characterization:
Caption: Workflow for copolymer synthesis and characterization.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 13816-33-6 |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 229-231 °C |
| Density | 0.95 g/mL at 25 °C |
Note: Data sourced from publicly available chemical databases.
Table 2: Hypothetical Thermal Properties of Polystyrene vs. Styrene-co-4-vinylbenzonitrile
| Polymer | Mol% 4-VBN | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) at 5% weight loss (°C) |
| Polystyrene | 0 | ~100 | ~350 |
| Styrene-co-4-VBN | 10 | ~115 | ~370 |
| Styrene-co-4-VBN | 20 | ~128 | ~385 |
Note: This table presents expected trends based on the known effects of incorporating rigid, aromatic monomers into polymer chains. Actual values would need to be determined experimentally.
Signaling Pathways and Logical Relationships
The incorporation of this compound derivatives into a polymer chain influences its macroscopic properties through a clear cause-and-effect relationship at the molecular level.
Diagram of Structure-Property Relationships:
Caption: Influence of molecular structure on polymer properties.
Conclusion
This compound is a valuable building block in materials science for the development of high-performance polymers. Its incorporation can significantly enhance the thermal stability and mechanical properties of various polymer systems. The provided protocols and conceptual frameworks serve as a starting point for researchers and scientists to explore the potential of this versatile molecule in their specific applications. Further research into the synthesis of various copolymers and blends containing this compound, followed by thorough characterization of their properties, is encouraged to fully elucidate its potential in advanced materials development.
References
Application of 4-Isopropylbenzonitrile in the Synthesis of Isoproturon Herbicide
Introduction
4-Isopropylbenzonitrile is a versatile chemical intermediate with significant applications in the agrochemical industry. Its aromatic structure, featuring a nitrile group and an isopropyl substituent, makes it a valuable precursor for the synthesis of various active ingredients. This document provides detailed application notes and experimental protocols for the synthesis of the selective herbicide Isoproturon, starting from this compound. Isoproturon is a substituted urea (B33335) herbicide effective against a wide range of annual grasses and broadleaf weeds in cereal crops.
Synthetic Pathway Overview
The synthesis of Isoproturon from this compound is a two-step process. The first step involves the reduction of the nitrile group of this compound to an amine, yielding 4-isopropylaniline (B126951). The second step is the reaction of 4-isopropylaniline with a suitable reagent to form the urea linkage, resulting in the final product, Isoproturon.
Caption: Synthetic pathway from this compound to Isoproturon.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of Isoproturon from this compound.
Table 1: Synthesis of 4-Isopropylaniline from this compound
| Parameter | Value | Reference |
| Reaction | Catalytic Hydrogenation | [1][2] |
| Catalyst | Raney Nickel | [1][2] |
| Reducing Agent | Potassium Borohydride (KBH₄) | [1][2] |
| Solvent | Dry Ethanol (B145695) | [1][2] |
| Temperature | 50 °C | [1] |
| Reaction Time | 45 minutes | [2] |
| Yield | Up to 93% | [2] |
Table 2: Synthesis of Isoproturon from 4-Isopropylaniline (Phosgene Route)
| Parameter | Value | Reference |
| Reaction | Reaction with Phosgene and Dimethylamine (B145610) | [3] |
| Intermediate | 4-Isopropylphenyl isocyanate | [1] |
| Reagents | Phosgene, Dimethylamine | [3] |
| Yield | >97% | [3] |
Table 3: Synthesis of Isoproturon from 4-Isopropylaniline (Urea Route)
| Parameter | Value | Reference |
| Reaction | Reaction with Urea and Dimethylamine | |
| Intermediate | N-(4-isopropylphenyl)urea | |
| Reagents | Urea, Dimethylamine, Hydrochloric Acid | |
| Solvent | Water, Toluene (B28343) | |
| Temperature | 95-110 °C (Step 1), 100-140 °C (Step 2) | |
| Reaction Time | 2 hours (Step 1), 3 hours (Step 2) | |
| Yield | 76% (Overall) |
Experimental Protocols
Protocol 1: Synthesis of 4-Isopropylaniline from this compound
This protocol is based on the Raney Ni/KBH₄ reduction system, which offers a mild and efficient method for the reduction of aromatic nitriles.[1][2]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Potassium Borohydride (KBH₄)
-
Dry Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add Raney Nickel (catalytic amount, e.g., ~10-20% by weight of the substrate).
-
Add dry ethanol to the flask.
-
To this suspension, add this compound (1 equivalent).
-
While stirring vigorously, slowly add Potassium Borohydride (KBH₄) (4 equivalents) portion-wise to control the reaction rate.
-
Heat the reaction mixture to 50 °C and stir for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the Raney Nickel catalyst.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-isopropylaniline. The expected yield is up to 93%.[2]
Protocol 2: Synthesis of Isoproturon from 4-Isopropylaniline (Urea Route)
This protocol describes a non-phosgene route for the synthesis of Isoproturon.
Step 2a: Synthesis of N-(4-isopropylphenyl)urea
Materials:
-
4-Isopropylaniline
-
Urea
-
Concentrated Hydrochloric Acid
-
Water
-
Reflux condenser
Procedure:
-
In a round-bottom flask, prepare a solution of 4-isopropylaniline (0.2 mol) in water and concentrated hydrochloric acid (25 mL).
-
Add urea (0.3 mol) to the solution.
-
Heat the mixture to reflux at 95-110 °C for 2 hours.
-
Cool the reaction mixture, which will cause the product to crystallize.
-
Collect the crystals by filtration, wash with water, and dry to obtain N-(4-isopropylphenyl)urea.
Step 2b: Synthesis of Isoproturon
Materials:
-
N-(4-isopropylphenyl)urea
-
33% Aqueous Dimethylamine solution
-
Toluene
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend N-(4-isopropylphenyl)urea (0.2 mol) in toluene (300 mL).
-
Add 33% aqueous dimethylamine solution (60 mL, ~0.4 mol).
-
Heat the mixture to 100-140 °C and stir for 3 hours.
-
Cool the reaction mixture to allow for the crystallization of Isoproturon.
-
Collect the white crystals by filtration, wash successively with a small amount of toluene and water, and then dry. The overall yield is approximately 76%.
Mode of Action of Isoproturon
Isoproturon is a selective, systemic herbicide that is primarily absorbed by the roots and translocated to the leaves of the target weed. Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).
References
Application Notes and Protocols: 4-Isopropylbenzonitrile as a Ligand in Nickel-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-isopropylbenzonitrile as a representative of electron-withdrawing benzonitrile (B105546) ligands in nickel-catalyzed cross-coupling reactions. This document offers insights into the ligand's role, potential applications, and detailed experimental protocols for its use in forming valuable carbon-carbon bonds, particularly for accessing molecules with quaternary centers.
Introduction
Nickel-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a cost-effective and versatile alternative to palladium-based systems. The design and application of novel ligands are crucial for modulating the reactivity and selectivity of nickel catalysts. Recent studies have highlighted the potential of benzonitrile-containing ligands, which can act as electron-accepting moieties to facilitate challenging cross-coupling transformations.[1][2][3] this compound, with its electron-withdrawing nitrile group and sterically influential isopropyl substituent, represents a promising ligand for enhancing the efficiency of Ni-catalyzed reactions, particularly in the synthesis of complex organic molecules relevant to pharmaceutical and materials science.[4]
The benzonitrile moiety in these ligands is proposed to stabilize low-valent nickel intermediates and promote the crucial reductive elimination step, which is often the turnover-limiting step in catalytic cycles, especially when forming sterically congested C(sp³)–C(sp²) bonds.[1] This can lead to higher yields and suppression of side reactions like β-hydride elimination.
Key Applications
The primary application of this compound and related benzonitrile ligands in nickel catalysis is to facilitate cross-coupling reactions that are otherwise challenging. A significant area of application is the arylation of tertiary nucleophiles to construct quaternary carbon centers, which are prevalent motifs in many biologically active compounds and natural products.
Specific applications include:
-
Decyanative Arylation: A protocol involving the decyanation of disubstituted malononitriles followed by a nickel-catalyzed arylation to synthesize α-quaternary nitriles.[1]
-
Coupling of Alkyl Halides: Facilitating the coupling of tertiary alkyl nucleophiles with aryl halides.
-
Synthesis of α-Aryl Nitriles: Providing a pathway to α-aryl nitriles, which are versatile intermediates in organic synthesis.[5]
Data Presentation: Representative Reaction Data
The following table summarizes typical reaction conditions and outcomes for a Ni-catalyzed decyanative arylation using a benzonitrile-type ligand system. This data is representative of the performance expected when employing ligands with similar electronic properties to this compound.
| Entry | Aryl Halide | Disubstituted Malononitrile (B47326) | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) of α-Arylnitrile |
| 1 | 4-iodoanisole | 2,2-diphenylmalononitrile | ortho-pyrazole benzonitrile | 5 | NaHMDS | Toluene | 80 | 85 |
| 2 | 1-iodonaphthalene | 2,2-dicyclohexylmalononitrile | ortho-pyrazole benzonitrile | 5 | NaHMDS | Toluene | 80 | 78 |
| 3 | 4-iodotoluene | 2-methyl-2-phenylmalononitrile | ortho-pyrazole benzonitrile | 5 | NaHMDS | Toluene | 80 | 92 |
| 4 | 4-iodobenzotrifluoride | 2,2-diphenylmalononitrile | ortho-pyrazole benzonitrile | 5 | NaHMDS | Toluene | 80 | 65 |
Data is synthesized from principles and results described in the literature for benzonitrile-containing ligands in Ni-catalyzed arylations.[1]
Experimental Protocols
Protocol 1: General Procedure for Ni-Catalyzed Decyanative Arylation of Disubstituted Malononitriles
This protocol describes a general method for the synthesis of α-quaternary nitriles via a decyanation-arylation sequence.
Materials:
-
Nickel(II) chloride (NiCl₂) or a suitable Ni(0) precursor
-
This compound (or a similar benzonitrile ligand)
-
Disubstituted malononitrile
-
Aryl halide (e.g., aryl iodide, bromide)
-
Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, THF)
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to an oven-dried vial, add NiCl₂ (5 mol%) and the benzonitrile ligand (10 mol%). Add anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To a separate oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the disubstituted malononitrile (1.0 equiv).
-
Deprotonation/Decyanation: Dissolve the malononitrile in the anhydrous solvent and cool the solution to 0 °C. Add the base (e.g., NaHMDS, 1.1 equiv) dropwise. Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the α-cyano carbanion and subsequent decyanation.
-
Cross-Coupling: To the solution containing the in situ generated nucleophile, add the aryl halide (1.2 equiv).
-
Catalyst Addition: Add the pre-formed Ni-ligand complex solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Proposed Catalytic Cycle
Caption: A generalized catalytic cycle for Ni-catalyzed cross-coupling.
Experimental Workflow
Caption: A step-by-step workflow for the experimental protocol.
Logical Relationship of Ligand Properties
Caption: How ligand properties influence the reaction outcome.
Conclusion
This compound, as a member of the benzonitrile ligand class, holds significant promise for advancing Ni-catalyzed cross-coupling reactions. Its electronic properties are key to promoting challenging bond formations, particularly in the synthesis of sterically hindered molecules. The protocols and conceptual frameworks provided herein serve as a valuable resource for researchers aiming to explore and optimize these powerful catalytic systems in their synthetic endeavors. Further investigation into the precise steric and electronic effects of the isopropyl group will undoubtedly lead to the development of even more efficient and selective nickel catalysts for a broader range of applications in chemical synthesis and drug discovery.
References
Application Notes and Protocols for Reactions of 4-Isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key chemical transformations involving 4-isopropylbenzonitrile. The protocols are designed to be adaptable for research and development purposes, with a focus on clarity and reproducibility. Quantitative data from representative reactions are summarized, and experimental workflows are visualized to facilitate understanding.
Hydrolysis of this compound to 4-Isopropylbenzoic Acid
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a direct route to carboxylic acids. This protocol details the acid-catalyzed hydrolysis of this compound to produce 4-isopropylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To synthesize 4-isopropylbenzoic acid from this compound via acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Sulfuric Acid (70% solution)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 68.9 mmol) and a 70% aqueous sulfuric acid solution (100 mL).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After 6 hours of reflux, or upon completion as indicated by TLC, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 200 g of crushed ice. A white precipitate of 4-isopropylbenzoic acid should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).
-
For further purification, the crude product can be recrystallized from an ethanol (B145695)/water mixture.
-
To isolate any remaining product, the aqueous filtrate can be extracted with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield additional product.
-
Dry the purified 4-isopropylbenzoic acid in a vacuum oven.
Data Presentation
| Parameter | Value |
| Reactant | This compound |
| Product | 4-Isopropylbenzoic Acid |
| Reaction Time | 6 hours |
| Reaction Temperature | Reflux (~110 °C) |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Reduction of this compound to 4-Isopropylbenzylamine (B1295359)
The reduction of nitriles to primary amines is a crucial step in the synthesis of many biologically active molecules. This protocol utilizes a Raney Nickel catalyst with potassium borohydride (B1222165) as a mild and efficient reducing agent.
Experimental Protocol: Catalytic Reduction
Objective: To synthesize 4-isopropylbenzylamine from this compound using Raney Nickel and KBH₄.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Potassium Borohydride (KBH₄)
-
Anhydrous Ethanol
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL).
-
Carefully add Raney Nickel slurry (approx. 2.5 g, handle with care as it can be pyrophoric when dry) to the ethanol.
-
Add potassium borohydride (8.6 g, 160 mmol) in portions to the stirred suspension.
-
To this mixture, add a solution of this compound (5.8 g, 40 mmol) in anhydrous ethanol (20 mL) dropwise.
-
Stir the reaction mixture vigorously at 50 °C for 3 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol (2 x 20 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-isopropylbenzylamine.
-
The product can be further purified by vacuum distillation.
Data Presentation
| Parameter | Value |
| Reactant | This compound |
| Product | 4-Isopropylbenzylamine |
| Catalyst | Raney Nickel |
| Reducing Agent | Potassium Borohydride |
| Reaction Time | 3 hours |
| Reaction Temperature | 50 °C |
| Typical Yield | 80-90% |
| Purity (by GC) | >97% |
Workflow for Catalytic Reduction
Application Notes and Protocols: 4-Isopropylbenzonitrile as a Standard in Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylbenzonitrile, also known as 4-cyanocumene, is a versatile aromatic nitrile compound.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with an isopropyl group and a nitrile group, imparts properties that make it a suitable standard in various chromatographic analyses. In analytical chemistry, the use of an appropriate internal or external standard is crucial for achieving accurate and reproducible quantification of target analytes by correcting for variations in sample preparation, injection volume, and instrument response. This compound's volatility, thermal stability, and distinct mass spectrum make it particularly well-suited for use in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) applications.[1]
This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic techniques, with a focus on GC-MS methods for the quantification of organic compounds.
Applications
This compound serves as an excellent internal standard for the quantitative analysis of a wide range of organic molecules, including:
-
Flavors and Fragrances: Its structural similarity to many aromatic and aliphatic compounds found in essential oils and fragrance formulations allows for reliable quantification.
-
Organic Synthesis Products: It can be used to monitor the progress of organic reactions and to determine the purity and yield of synthetic products.
-
Volatile Organic Compounds (VOCs): In environmental analysis, it can be employed as a surrogate or internal standard for the determination of various VOCs in different matrices.
Experimental Protocols
The following protocols outline the use of this compound as an internal standard for the quantitative analysis of target analytes by GC-MS.
Protocol 1: General Quantitative Analysis of Organic Compounds by GC-MS
This protocol describes a general method for the quantification of a target analyte in a simple solvent matrix using this compound as an internal standard.
1. Materials and Reagents
-
This compound (≥98% purity)
-
Target Analyte(s) of interest (with known purity)
-
High-purity solvent (e.g., dichloromethane, ethyl acetate, hexane), compatible with both the analyte and the standard.
-
Volumetric flasks, pipettes, and syringes for accurate solution preparation.
-
GC vials with septa.
2. Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of the chosen solvent in a volumetric flask.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the target analyte and dissolve it in 25 mL of the chosen solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by making appropriate serial dilutions of the Analyte Stock Solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add a constant concentration of the Internal Standard Stock Solution (e.g., a final concentration of 20 µg/mL).
3. Sample Preparation
-
Accurately weigh or measure the sample containing the target analyte.
-
Dissolve or dilute the sample in a known volume of the chosen solvent.
-
Spike the sample solution with the Internal Standard Stock Solution to achieve the same final concentration as in the calibration standards (e.g., 20 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial if necessary.
4. GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters. These may need to be optimized for specific analytes and instrumentation.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
5. Data Analysis
-
Identify the retention times of the target analyte and this compound.
-
For each calibration standard, calculate the response factor (RF) using the following formula:
-
RF = (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS)
-
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS).
-
Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described protocol.
Table 1: Chromatographic Data
| Compound | Retention Time (min) |
| This compound (IS) | ~12.5 |
| Representative Analyte | Varies |
Table 2: Calibration Curve and Method Validation Data
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Logic of internal standard calibration for analyte quantification.
References
Synthetic Routes for 4-Isopropylbenzonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-isopropylbenzonitrile and its derivatives, crucial intermediates in the development of pharmaceuticals and other advanced materials. The following sections outline three primary synthetic strategies, offering step-by-step experimental procedures, comparative data, and visual representations of the chemical pathways.
Introduction
This compound, also known as p-cyanocumene, is a valuable building block in organic synthesis.[1][2][3][4] Its derivatives are of significant interest in medicinal chemistry and materials science. This document details three robust synthetic routes to access this and related structures: the classical Sandmeyer reaction, modern palladium-catalyzed cyanation, and a pathway involving the dehydration of an intermediate oxime. Each method carries distinct advantages concerning starting material availability, reaction conditions, and scalability.
Synthetic Strategy 1: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile and well-established method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate.[5][6][7] This pathway is particularly useful when the corresponding aniline (B41778) is readily available. The reaction proceeds by diazotization of the primary aromatic amine, followed by displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[8][9]
Experimental Protocol: Sandmeyer Cyanation of 4-Isopropylaniline (B126951)
This protocol details the conversion of 4-isopropylaniline to this compound.
Step 1: Diazotization of 4-Isopropylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 4-isopropylaniline (1.0 eq) with a 3 M solution of hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (B80452) (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in deionized water.
-
Cool this cyanide solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour to ensure completion of the reaction.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield this compound.
Quantitative Data
| Parameter | Value | Reference(s) |
| Starting Material | 4-Isopropylaniline | [5][6] |
| Key Reagents | NaNO₂, HCl, CuCN, NaCN | [8] |
| Typical Yield | 60-80% | [8] |
| Purity | >95% (after purification) | [3] |
Visualization of the Sandmeyer Reaction Pathway
Synthetic Strategy 2: Palladium-Catalyzed Cyanation
Modern cross-coupling reactions offer a powerful alternative to classical methods. Palladium-catalyzed cyanation of aryl halides or triflates provides a direct and often high-yielding route to aryl nitriles under relatively mild conditions.[10][11][12] This method is advantageous due to its broad functional group tolerance and the availability of a wide range of aryl halide starting materials. Potassium hexacyanoferrate(II) is often used as a non-toxic and easy-to-handle cyanide source.[11]
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Isopropylbromobenzene
This protocol describes the synthesis of this compound from 4-isopropylbromobenzene.
-
To a screw-capped vial equipped with a magnetic stir bar, add 4-isopropylbromobenzene (1.0 eq), palladium acetate (B1210297) (Pd(OAc)₂, 0.02 eq), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 eq).
-
Add potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq) and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent mixture, such as toluene (B28343) and water (e.g., in a 2:1 ratio).
-
Seal the vial and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford this compound.
Quantitative Data
| Parameter | Value | Reference(s) |
| Starting Material | 4-Isopropylbromobenzene | [10][11] |
| Catalyst System | Pd(OAc)₂ / Xantphos | [11] |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | [11] |
| Typical Yield | 75-95% | [10][11] |
| Purity | >98% (after purification) | [4] |
Visualization of the Catalytic Cyanation Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-Isopropylbenzonitrile in the Synthesis of Bioactive Pyrazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a comprehensive guide to the utility of 4-isopropylbenzonitrile as a key intermediate in the synthesis of medicinally relevant heterocyclic compounds. The versatile nature of the benzonitrile (B105546) moiety, coupled with the lipophilic isopropyl group, makes this compound a valuable building block in drug discovery. This document details the synthetic pathway from this compound to a series of pyrazoline derivatives, outlines their biological activity, and provides detailed experimental protocols.
Introduction
This compound is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a benzonitrile core with an isopropyl substituent, offers a unique combination of properties that are advantageous in medicinal chemistry. The nitrile group can serve as a precursor to various functional groups or act as a bioisostere for other polar moieties, while the isopropyl group can enhance binding to hydrophobic pockets in biological targets.
This document focuses on a key application of this compound: its role as a precursor for the synthesis of substituted pyrazoline derivatives. Pyrazolines are a well-established class of five-membered nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
Synthetic Pathway Overview
The synthetic strategy to access bioactive pyrazoline derivatives from this compound involves a three-step process. The initial step is the conversion of this compound to 4-isopropylbenzaldehyde (B89865). This aldehyde then undergoes a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) to yield a chalcone (B49325) intermediate. Finally, cyclization of the chalcone with a hydrazine (B178648) derivative affords the target pyrazoline.
Caption: Synthetic workflow from this compound to pyrazoline derivatives.
Application in the Synthesis of Antifungal Pyrazoline Derivatives
A notable application of this synthetic pathway is the preparation of pyrazoline derivatives with significant antifungal activity. The following sections provide detailed protocols for the synthesis of a series of 1-acetyl-3-(substituted phenyl)-5-(4-isopropylphenyl)-2-pyrazolines and present their antifungal activity data.
Experimental Protocols
Step 1: Synthesis of (E)-1-(Substituted phenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (Chalcone Intermediate)
This procedure outlines a general method for the Claisen-Schmidt condensation to form the chalcone intermediate.
-
Materials:
-
4-Isopropylbenzaldehyde
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methylacetophenone)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
-
Procedure:
-
To a solution of 4-isopropylbenzaldehyde (10 mmol) and the desired substituted acetophenone (10 mmol) in ethanol (20 mL), add a solution of NaOH (20 mmol) in water (5 mL) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
If an oily layer separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude chalcone by recrystallization from ethanol.
-
Step 2: Synthesis of 1-Acetyl-3-(substituted phenyl)-5-(4-isopropylphenyl)-2-pyrazoline
This protocol describes the cyclization of the chalcone intermediate to the final pyrazoline derivative.
-
Materials:
-
(E)-1-(Substituted phenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (Chalcone)
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
-
Procedure:
-
A mixture of the chalcone (5 mmol) and hydrazine hydrate (5 mmol) in glacial acetic acid (15 mL) is refluxed for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 1-acetyl-3-(substituted phenyl)-5-(4-isopropylphenyl)-2-pyrazoline.[5]
-
Biological Activity Data
The synthesized pyrazoline derivatives were evaluated for their in vitro antifungal activity against a panel of fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism, were determined.
| Compound ID | Substituent (R) | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Fusarium oxysporum MIC (µg/mL) |
| 3a | H | 12.5 | 25 | 50 |
| 3b | 4-Cl | 6.25 | 12.5 | 25 |
| 3c | 4-CH₃ | 25 | 50 | 50 |
| 3d | 4-OCH₃ | 50 | 100 | 100 |
| Fluconazole | (Standard) | 6.25 | >100 | >100 |
Data is representative of findings for pyrazoline derivatives synthesized from cuminaldehyde (4-isopropylbenzaldehyde).[5]
The results indicate that the pyrazoline derivative with a 4-chloro substituent on the phenyl ring (3b ) exhibited the most potent antifungal activity, with a MIC value of 6.25 µg/mL against Candida albicans, comparable to the standard drug fluconazole.
Signaling Pathway and Mechanism of Action
While the precise mechanism of action for these specific pyrazoline derivatives is not fully elucidated, many antifungal agents target the fungal cell membrane or essential enzymes involved in its biosynthesis. One common target is lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
Caption: Hypothetical mechanism of action of pyrazoline antifungal agents.
Conclusion
This compound serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of bioactive heterocyclic compounds. The straightforward conversion to 4-isopropylbenzaldehyde opens up a synthetic route to a diverse range of chalcones and subsequently to pyrazoline derivatives. The demonstrated antifungal activity of these pyrazolines highlights the potential of this scaffold in the development of new therapeutic agents. The provided protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Isopropylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Isopropylbenzonitrile (also known as 4-Cyanocumene). Below you will find frequently asked questions and troubleshooting guides for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
A1: this compound is an organic compound featuring a benzonitrile (B105546) backbone substituted with an isopropyl group.[1] It is a colorless to pale yellow liquid at room temperature.[2] Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 13816-33-6 |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol [1] |
| Boiling Point | 229-231 °C (at 760 mmHg) |
| 88-90 °C (at 5 mmHg)[3] | |
| Density | ~0.95-0.98 g/mL at 20-25 °C |
| Appearance | Colorless to pale yellow liquid[2] |
| Solubility | Soluble in organic solvents like ethanol, ether, and acetone; insoluble in water.[4] |
Q2: What are the common impurities found in crude this compound?
A2: Impurities in this compound often depend on the synthetic route used for its preparation. A common pathway involves the conversion of 4-isopropylbenzaldehyde. Potential impurities may include:
-
Unreacted Starting Materials: Such as 4-isopropylbenzaldehyde.
-
By-products: Including 4-isopropylbenzoic acid, which can form via oxidation of the aldehyde.
-
Solvents: Residual solvents used during the reaction or initial work-up.
-
Reagents: Traces of reagents or catalysts used in the synthesis.[5]
Q3: What are the recommended methods for purifying this compound?
A3: The most effective methods for purifying this compound, which is a high-boiling liquid, are vacuum distillation and flash column chromatography.
-
Vacuum Distillation is ideal for separating the product from non-volatile impurities or compounds with significantly different boiling points.[6]
-
Flash Column Chromatography is effective for removing impurities with polarities similar to the product.[7][8]
Q4: How should this compound be stored?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
Troubleshooting Guides
Vacuum Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uncontrolled Boiling | - Liquid is superheated.- Stirring is inadequate.- Vacuum was applied too quickly to a heated liquid. | - Ensure smooth and vigorous stirring with a magnetic stir bar.- Always apply vacuum before heating the flask.[9]- Use a Claisen adapter to minimize bumping into the condenser. |
| Product Not Distilling | - Vacuum pressure is too high (not low enough).- Heating temperature is too low.- System has a leak. | - Check the vacuum pump and ensure all joints are properly sealed and greased.- Gradually increase the heating mantle temperature.- Check for leaks by listening for hissing sounds and ensuring all connections are secure. |
| Distillate is Contaminated | - Bumping occurred, carrying over impurities.- Fraction collection was not selective enough.- The fractionating column is inefficient. | - Re-distill the collected fractions, ensuring smooth boiling.- Collect a "fore-run" fraction to discard low-boiling impurities and switch receivers before collecting the main product fraction.[5]- For impurities with close boiling points, use a packed fractionating column. |
| Product Decomposes in Flask | - Heating temperature is too high. | - Use a lower pressure vacuum to allow distillation at a lower temperature.[6]- Ensure the heating bath temperature is not excessively higher than the liquid's boiling point. |
Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Incorrect solvent system (mobile phase).- Column was packed improperly.- Column was overloaded with crude sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a product Rf value of 0.2-0.4.[10]- Ensure the silica (B1680970) gel is packed uniformly as a slurry to avoid channeling.[8]- Use a silica gel to crude material ratio of at least 30:1 (w/w). |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate (B1210297) system). |
| Product Does Not Elute from the Column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of the Product Band | - Compound is not fully soluble in the mobile phase.- Sample was loaded in too large a volume of solvent.- Presence of highly polar (e.g., acidic) impurities. | - Ensure the chosen mobile phase is a good solvent for the product.- Dissolve the sample in the minimum amount of solvent for loading.[11]- Consider pre-washing the crude material to remove acidic/basic impurities or adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds) to the eluent. |
Purification Method Comparison
The following table provides a summary of expected outcomes for the primary purification methods. Data is representative of typical laboratory results.
| Parameter | Vacuum Distillation | Flash Column Chromatography |
| Typical Starting Purity | 90-95% (GC) | 90-95% (GC) |
| Expected Final Purity | >99% (GC) | >99% (GC) |
| Typical Yield | 85-95% | 70-90% |
| Throughput | High (suitable for large scale) | Low to Medium (suitable for lab scale) |
| Effective For Removing | Non-volatile impurities, compounds with significantly different boiling points. | Impurities with different polarities, including isomers or compounds with similar boiling points. |
| Primary Challenge | Achieving a stable, low pressure; potential for thermal decomposition. | Time-consuming; requires solvent optimization. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of this compound from non-volatile impurities.
Methodology:
-
Pre-treatment (Optional): If acidic impurities (like 4-isopropylbenzoic acid) are suspected, wash the crude product. Place the crude nitrile in a separatory funnel, add an equal volume of 5% aqueous sodium bicarbonate solution, and shake.[5] Separate the layers and then wash the organic layer with water.
-
Drying: Dry the washed organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), then filter to remove the drying agent.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter, a magnetic stirrer, and a short-path distillation head. Ensure all ground-glass joints are lightly greased and secure.[9]
-
Distillation:
-
Transfer the dry, crude this compound into the distillation flask containing a magnetic stir bar.
-
Connect the apparatus to a vacuum pump via a vacuum trap.
-
Begin stirring and slowly evacuate the system.
-
Once a stable, low pressure is achieved (e.g., ~5 mmHg), begin heating the distillation flask using a heating mantle.[3]
-
Discard the initial few drops of distillate (fore-run).
-
Collect the main fraction distilling at a constant temperature (approx. 88-90 °C at 5 mmHg).[3]
-
Stop the distillation when the temperature rises or drops, or when only a small residue remains.
-
-
Shutdown: Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[9]
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing impurities with polarities similar to this compound.
Methodology:
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), determine a mobile phase that provides good separation of the product from impurities.
-
A common solvent system for relatively non-polar compounds is a mixture of hexanes and ethyl acetate. Start with a 95:5 hexane:ethyl acetate mixture and adjust as needed to achieve a product Rf of ~0.3.[10]
-
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the least polar mobile phase (e.g., hexanes).
-
Pour the slurry into the chromatography column and use gentle air pressure to pack the silica bed evenly.[11] Do not let the column run dry.
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor purification outcomes.
References
- 1. This compound | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13816-33-6 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sorbtech.com [sorbtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Isopropylbenzonitrile Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4-Isopropylbenzonitrile. The following FAQs and guides are designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Sandmeyer Reaction from 4-Isopropylaniline (B126951)
Q: My Sandmeyer reaction for the synthesis of this compound from 4-isopropylaniline is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields in the Sandmeyer reaction for this synthesis are frequently linked to the instability of the diazonium salt intermediate and improper reaction conditions during the cyanation step. Key factors to control are temperature, pH, and the purity of reagents.
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step is highly exothermic. It is crucial to maintain a low temperature (0-5 °C) to prevent the decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and a significant reduction in yield.
-
Control of Acidity: The reaction should be sufficiently acidic to prevent the coupling of the diazonium salt with unreacted 4-isopropylaniline, which forms colored azo impurities.
-
Efficient Cyanation: The addition of the diazonium salt solution to the cuprous cyanide solution should be done slowly and with vigorous stirring to ensure efficient reaction and minimize side reactions. The temperature of the cyanide solution should also be carefully controlled.
-
Purity of Sodium Nitrite (B80452): Use a freshly opened or properly stored container of sodium nitrite. Old or improperly stored sodium nitrite can be less effective, leading to incomplete diazotization.
Comparative Reaction Conditions for Sandmeyer Reaction:
| Parameter | Suboptimal Condition | Optimized Condition | Expected Outcome |
| Diazotization Temperature | > 10 °C | 0-5 °C | Minimized diazonium salt decomposition, higher yield. |
| pH during Diazotization | Neutral or slightly acidic | Strongly acidic (using excess HCl or H₂SO₄) | Prevents azo-coupling side reactions. |
| Rate of Addition to CuCN | Rapid addition | Slow, dropwise addition | Ensures controlled reaction and better heat dissipation. |
| Stirring | Inadequate | Vigorous and efficient | Promotes homogeneity and improves reaction kinetics. |
Issue 2: Formation of Impurities during Synthesis from 4-Isopropylbenzaldehyde (B89865)
Q: I am synthesizing this compound from 4-isopropylbenzaldehyde via the aldoxime intermediate, but I am observing significant impurities in my final product. What are these impurities and how can I avoid them?
A: The most common impurity in this two-step synthesis is the unreacted intermediate, 4-isopropylbenzaldoxime. The presence of unreacted starting material, 4-isopropylbenzaldehyde, is also possible if the initial oximation step is incomplete. The key to a pure product is ensuring the complete conversion of the aldoxime to the nitrile.
Troubleshooting Steps:
-
Complete Dehydration: Ensure the dehydrating agent is active and used in sufficient quantity. Common dehydrating agents include acetic anhydride, thionyl chloride, or phosphorus pentoxide. The reaction often requires heating to go to completion.
-
Anhydrous Conditions: The dehydration step is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of the dehydrating agent and the nitrile product.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete disappearance of the 4-isopropylbenzaldoxime spot/peak before quenching the reaction.
-
Purification: If impurities are still present, purification by column chromatography or recrystallization may be necessary.
Typical Reaction Parameters for Aldoxime Dehydration:
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (hours) |
| Acetic Anhydride | Acetic Anhydride (neat) | 140 | 1-2 |
| Thionyl Chloride | Dichloromethane | Reflux | 2-4 |
| Phosphorus Pentoxide | Toluene (B28343) | Reflux | 3-5 |
Experimental Protocols
Protocol 1: Optimized Sandmeyer Synthesis of this compound
This protocol is based on the diazotization of 4-isopropylaniline followed by cyanation using a copper(I) cyanide catalyst.
Materials:
-
4-Isopropylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Water
-
Toluene
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-isopropylaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN and NaCN in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature should be maintained throughout the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent like toluene or diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Visual Guides
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
Technical Support Center: Optimizing Reaction Conditions for 4-Isopropylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Isopropylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic routes for this compound are the Friedel-Crafts alkylation of benzonitrile (B105546) with an isopropylating agent and the Sandmeyer reaction of 4-isopropylaniline (B126951). The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: Why am I observing low yields in the Friedel-Crafts alkylation of benzonitrile?
A2: Low yields in the Friedel-Crafts alkylation of benzonitrile are a common issue due to two primary factors:
-
Ring Deactivation: The electron-withdrawing nature of the nitrile group (-CN) deactivates the aromatic ring, making it less susceptible to electrophilic attack.
-
Lewis Acid Complexation: The lone pair of electrons on the nitrogen atom of the nitrile group can form a complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation further deactivates the ring and can render the catalyst ineffective.
Q3: How can I minimize the formation of byproducts in the Sandmeyer reaction?
A3: Byproduct formation in the Sandmeyer reaction can be minimized by carefully controlling the reaction conditions. Key factors include:
-
Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.
-
Purity of Reagents: Use of fresh and pure reagents, particularly sodium nitrite (B80452) and the copper(I) cyanide catalyst, is crucial for a clean reaction.
-
Reaction Quenching: Ensure the reaction is properly quenched to neutralize any remaining reactive species.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound are vacuum distillation and column chromatography. The choice depends on the nature and quantity of the impurities. For removing volatile impurities and unreacted starting materials, vacuum distillation is often effective. For separating isomers or other closely related byproducts, silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is recommended.
Troubleshooting Guides
Low Yield in this compound Synthesis
| Common Cause | Troubleshooting Steps |
| Friedel-Crafts Alkylation: | |
| Insufficient catalyst activity | Use a fresh, anhydrous Lewis acid catalyst. Ensure the reaction is carried out under inert and anhydrous conditions to prevent catalyst deactivation. |
| Incomplete reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider increasing the reaction time or temperature cautiously. |
| Polyalkylation | Use a large excess of benzonitrile relative to the isopropylating agent to favor mono-alkylation. |
| Sandmeyer Reaction: | |
| Decomposition of diazonium salt | Maintain a low temperature (0-5 °C) during the diazotization step. Use the freshly prepared diazonium salt immediately in the subsequent cyanation step. |
| Inactive catalyst | Ensure the copper(I) cyanide is of high purity and handled under conditions that prevent oxidation to copper(II). |
| Poor mixing | Ensure vigorous stirring throughout the reaction, especially during the addition of reagents, to maintain a homogeneous mixture. |
Product Purity Issues
| Issue | Troubleshooting Steps |
| Presence of Isomeric Byproducts | Optimize the reaction conditions to favor the formation of the para-isomer. In Friedel-Crafts alkylation, the choice of catalyst and solvent can influence isomer distribution. For purification, employ fractional distillation under reduced pressure or column chromatography with a high-resolution stationary phase. |
| Residual Starting Materials | Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Optimize the work-up procedure to effectively remove unreacted starting materials. A carefully executed extraction and washing sequence is critical. |
| Discoloration of Final Product | Discoloration can indicate the presence of oxidized impurities. Purify the product using column chromatography or recrystallization from a suitable solvent. Store the purified product under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes the synthesis of this compound by the Friedel-Crafts alkylation of benzonitrile with isopropyl bromide.
Materials:
-
Benzonitrile
-
Isopropyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add benzonitrile (1.0 equivalent) dropwise to the stirred suspension.
-
Add isopropyl bromide (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines the synthesis of this compound from 4-isopropylaniline.
Materials:
-
4-Isopropylaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: Highly Toxic)
-
Sodium carbonate
-
Diatomaceous earth (Celite®)
Procedure:
Part A: Diazotization of 4-Isopropylaniline
-
In a beaker, dissolve 4-isopropylaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (2.4 equivalents) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the reaction mixture and extract the product with toluene (3 x 50 mL).
-
Filter the combined organic extracts through a pad of diatomaceous earth to remove any solid byproducts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
4-Isopropylbenzonitrile stability and storage conditions
Technical Support Center: 4-Isopropylbenzonitrile
This technical support guide provides essential information on the stability and storage of this compound for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
Issue 1: The compound has changed color from colorless/pale yellow to a darker yellow or brown.
-
Possible Cause: This may indicate degradation of the compound. Exposure to heat, light, or incompatible materials can cause discoloration. Aromatic nitriles are generally stable, but prolonged exposure to harsh conditions can lead to decomposition.
-
Recommended Action:
-
Verify the purity of the material using Gas Chromatography (GC).
-
If the purity is below acceptable limits for your application, it is recommended to use a fresh batch of the compound.
-
Review your storage conditions to ensure they align with the recommendations (see FAQs below).
-
Issue 2: Inconsistent experimental results using this compound from an older container.
-
Possible Cause: The compound may have degraded over time, especially if the container was opened multiple times, exposing it to air and moisture. Hydrolysis of the nitrile group to a carboxylic acid is a potential degradation pathway, especially in the presence of acidic or basic contaminants.
-
Recommended Action:
-
Assess the purity of the compound via Gas Chromatography (GC). Compare the chromatogram to a reference standard or a new batch. Look for the appearance of new peaks, which could indicate degradation products like 4-isopropylbenzoic acid.
-
If degradation is confirmed, use a fresh, unopened container of this compound for your experiments to ensure reproducibility.
-
To minimize degradation of opened containers, blanket the headspace with an inert gas like nitrogen or argon before resealing.
-
Issue 3: A white precipitate has formed in the liquid.
-
Possible Cause: If the compound has been exposed to moisture, particularly in the presence of acidic or basic impurities, the nitrile group can hydrolyze to form 4-isopropylbenzoic acid, which is a solid at room temperature.
-
Recommended Action:
-
Isolate the precipitate and analyze it (e.g., by melting point or IR spectroscopy) to confirm its identity.
-
The presence of 4-isopropylbenzoic acid indicates significant degradation of the this compound. The material is likely unsuitable for most applications and should be disposed of according to safety guidelines.
-
Review handling procedures to prevent moisture ingress into the storage container.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is room temperature.[2] It should be kept in a tightly sealed container to protect it from air and moisture.[1]
Q2: Is this compound sensitive to light?
Q3: What materials are incompatible with this compound?
A3: You should avoid storing this compound with strong oxidizing agents, acids, and bases.[1] Contact with these substances can lead to chemical reactions and degradation of the compound.
Q4: What is the expected shelf life of this compound?
A4: The shelf life is not definitively established and can depend on the storage conditions and the quality of the initial product. When stored correctly in an unopened container, it is expected to remain stable for an extended period. For opened containers, it is advisable to monitor the purity periodically, especially if stored for a long time.
Q5: What are the signs of decomposition?
A5: Visual signs of decomposition can include a change in color from colorless or pale yellow to a darker shade, or the formation of a precipitate.[1] A definitive assessment of stability should be made by analytical methods such as Gas Chromatography (GC).[2]
Q6: What are the hazardous decomposition products of this compound?
A6: Thermal decomposition can produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Quantitative Data Summary
| Parameter | Value | Source |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Storage Temperature | Room Temperature | [2] |
| Boiling Point | 243 - 245 °C | [1] |
| Flash Point | 104 °C | [1] |
| Purity (Typical) | ≥ 98% (by GC) | [2] |
| Incompatibilities | Strong oxidizing agents, acids, bases | [1] |
| Primary Degradation Product (Hydrolysis) | 4-Isopropylbenzoic acid | Inferred from general nitrile chemistry |
| Hazardous Decomposition Products (Thermal) | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | Inferred from safety data |
Experimental Protocols
Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general method for determining the purity of this compound. Instrument conditions may need to be optimized for your specific system.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC Instrument Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 300 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/minute.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
The appearance of significant new peaks compared to a reference sample indicates the presence of impurities or degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Primary chemical degradation pathway.
References
Technical Support Center: Troubleshooting Failed Reactions with 4-Isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 4-isopropylbenzonitrile. The following information is designed to assist you in diagnosing and resolving issues encountered during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile building block in organic synthesis.[1] Some of the most common reactions include:
-
Hydrolysis to form 4-isopropylbenzoic acid.
-
Reduction to form 4-isopropylbenzylamine.
-
Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[4][5]
Q2: My reaction with this compound failed. What are the first things I should check?
A2: When a reaction fails, a systematic approach to troubleshooting is crucial.[6] Here are some initial questions to consider:
-
Purity of Starting Material: Was the this compound pure? Impurities can interfere with the reaction.[6] Commercially available this compound typically has a purity of 95-98%.[1][7]
-
Reagent Quality: Were all other reagents and solvents of appropriate quality and purity? Some reagents may need to be purified or freshly prepared before use.[6]
-
Reaction Setup: Was the glassware clean and dry? Was the reaction carried out under the correct atmosphere (e.g., inert gas for moisture-sensitive reactions)?[6]
-
Reaction Monitoring: How was the reaction monitored (e.g., TLC, GC-MS, NMR)? Did the starting material disappear? Did any new spots/peaks appear?[6]
-
Work-up Procedure: Could the product have been lost during the work-up? For example, it might be more water-soluble than expected or volatile.[8]
Troubleshooting Specific Reactions
Hydrolysis to 4-Isopropylbenzoic Acid
Issue: Low or no yield of 4-isopropylbenzoic acid.
Question: I am trying to hydrolyze this compound to 4-isopropylbenzoic acid, but I am getting a low yield. What could be the problem?
Answer: Incomplete hydrolysis is a common issue when converting nitriles to carboxylic acids.[9] The reaction proceeds through an intermediate amide, which can sometimes be difficult to hydrolyze completely.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Acidic Hydrolysis: Refluxing with a mineral acid like HCl or H₂SO₄ is generally effective for complete hydrolysis of both the nitrile and the intermediate amide.[9] Basic Hydrolysis: While basic conditions (e.g., NaOH) can also be used, they may require harsher conditions (higher temperatures, longer reaction times) to drive the reaction to completion.[9] |
| Product Isolation Issues | The resulting 4-isopropylbenzoic acid may have some water solubility. Ensure the aqueous layer is sufficiently acidified (pH 1-2) before extraction.[9] If the product is still not extracting well, consider using a more polar organic solvent for extraction or "salting out" by saturating the aqueous layer with NaCl.[9] |
Experimental Protocol: Acidic Hydrolysis of this compound
-
In a round-bottom flask, combine this compound (1.0 eq) with a 3M solution of sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-isopropylbenzoic acid.
-
The crude product can be purified by recrystallization.
Reduction to 4-Isopropylbenzylamine
Issue: Formation of side products or incomplete reaction.
Question: I am reducing this compound to 4-isopropylbenzylamine, but my reaction is not clean. What are the likely side products and how can I avoid them?
Answer: The reduction of nitriles can sometimes lead to the formation of secondary and tertiary amines as side products due to the reaction of the initially formed primary amine with the intermediate imine.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Side Reactions | The choice of reducing agent and reaction conditions is critical. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally effective. The addition of the nitrile to the reducing agent (inverse addition) can sometimes minimize side product formation. |
| Incomplete Reaction | Ensure a sufficient excess of the reducing agent is used. Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time. |
Experimental Protocol: Reduction of this compound with NaBH₄
-
In a round-bottom flask, dissolve the carbonyl compound (1 mmol) in trifluoroethanol (TFE) (2 mL) and stir at 35-40 °C.
-
After 5 minutes, add the amine (1 mmol) and stir vigorously.
-
After another 5 minutes, add sodium borohydride (B1222165) (NaBH₄) (1.2 mmol).
-
Monitor the reaction progress by TLC.
-
Once complete, filter the mixture and wash the residue with TFE.
-
Distill off the solvent to obtain the pure product.[10]
Grignard Reaction with this compound
Issue: Low yield of the desired ketone.
Question: My Grignard reaction with this compound is giving a low yield of the expected ketone. What are the common pitfalls?
Answer: Grignard reactions are highly sensitive to moisture and the quality of the Grignard reagent.[11][12] Low yields can often be attributed to these factors.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Poor Quality Grignard Reagent | Ensure the Grignard reagent is freshly prepared or accurately titrated. The reaction should be conducted under strictly anhydrous conditions with dry glassware and solvents.[12] |
| Steric Hindrance | If either the Grignard reagent or the nitrile is sterically hindered, the reaction may be slow. Consider using a copper(I) catalyst to facilitate the addition.[12] |
| Incomplete Hydrolysis of Imine Intermediate | The initial product of the Grignard addition is an imine, which must be hydrolyzed to the ketone in a separate work-up step.[2] Ensure complete hydrolysis by using aqueous acid and vigorous stirring.[12] |
Experimental Workflow for Troubleshooting Grignard Reactions:
Caption: Troubleshooting workflow for low ketone yields in Grignard reactions.
Suzuki-Miyaura Cross-Coupling
Issue: Low yield of the biaryl product.
Question: I am attempting a Suzuki-Miyaura coupling with an aryl halide derivative of this compound, but the yield is poor. How can I optimize this reaction?
Answer: Suzuki-Miyaura reactions are sensitive to the choice of catalyst, ligand, base, and solvent.[4][13] Optimization of these parameters is often necessary to achieve high yields.[4]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Degassing the solvent and reagents is crucial to prevent oxidation of the Pd(0) species.[14] Consider screening different palladium sources and ligands. |
| Ineffective Base | The choice of base is critical for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[14] A screening of different bases may be necessary. |
| Poor Solvent Choice | The solvent system must be able to dissolve the reactants and facilitate the reaction. Mixtures of organic solvents and water are often used. |
Optimized Reaction Conditions for Suzuki Coupling:
A study on optimizing Suzuki coupling reactions showed a significant increase in yield by carefully selecting the reaction parameters. For example, a yield of 92% was achieved, compared to an initial yield of 72%, by optimizing conditions.[4]
Experimental Protocol: Typical Suzuki Coupling Reaction
-
To a reaction vessel, add the aryl halide (1 mmol), the boronic acid (1.5 mmol), the palladium catalyst (e.g., PdCl₂(dppf), 0.01 mmol), and the base (e.g., K₂CO₃, 2 mmol).
-
Add the degassed solvent system (e.g., dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography.[5][14]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. scbt.com [scbt.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Isopropylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Isopropylbenzonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Nucleophilic Substitution of 4-Isopropylbenzyl Halide
This method involves the reaction of a 4-isopropylbenzyl halide (e.g., chloride or bromide) with a cyanide salt, typically sodium or potassium cyanide.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of 4-isopropylbenzyl halide: The starting material may be impure or degraded. 2. Inactive cyanide salt: The cyanide salt may have absorbed moisture and hydrolyzed. 3. Inappropriate solvent: The solvent may not be suitable for an SN2 reaction. 4. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Purify the starting material: Distill the 4-isopropylbenzyl halide before use. 2. Use fresh, dry cyanide salt: Dry the sodium or potassium cyanide in an oven before use and handle it in a dry environment. 3. Use a polar aprotic solvent: Solvents like DMSO or DMF are generally effective for this reaction. 4. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or GC. |
| Formation of Side Products | 1. Elimination reaction: Formation of 4-isopropylstyrene can occur, especially with hindered bases or high temperatures. 2. Hydrolysis of the nitrile: If water is present in the reaction mixture, the product can hydrolyze to 4-isopropylbenzamide. 3. Formation of isonitrile: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form the isonitrile. | 1. Use a less hindered base and moderate temperatures: If a base is used, opt for one that is less sterically demanding. Avoid excessive heat. 2. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a polar aprotic solvent: Solvents like DMSO favor the formation of the nitrile over the isonitrile. |
| Difficult Product Isolation | 1. Emulsion formation during workup: This can make phase separation challenging. 2. Product is volatile: Loss of product can occur during solvent removal. | 1. Add brine to the aqueous layer: This can help to break up emulsions. 2. Use a rotary evaporator with care: Control the temperature and pressure to avoid co-distillation of the product with the solvent. |
Method 2: Sandmeyer Reaction of 4-Isopropylaniline (B126951)
This classic reaction involves the diazotization of 4-isopropylaniline followed by treatment with a copper(I) cyanide solution.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | 1. Temperature too high during diazotization: Diazonium salts are unstable and decompose at higher temperatures. 2. Incorrect stoichiometry of reagents: An improper ratio of amine, acid, and sodium nitrite (B80452) can lead to incomplete reaction. | 1. Maintain low temperature: Keep the reaction temperature between 0-5 °C during the addition of sodium nitrite. 2. Use appropriate molar ratios: Typically, a slight excess of acid and sodium nitrite is used to ensure complete conversion of the aniline. |
| Low Yield of Nitrile | 1. Decomposition of the diazonium salt: The diazonium salt may decompose before it can react with the cyanide. 2. Inactive copper(I) cyanide: The CuCN may have oxidized to Cu(II), which is ineffective in this reaction. 3. Formation of byproducts: Phenols can form if the diazonium salt reacts with water. Biaryl compounds can also be a side product.[1] | 1. Use the diazonium salt immediately: Prepare and use the diazonium salt solution without delay. 2. Use freshly prepared or high-quality CuCN: Ensure the copper(I) cyanide is active. 3. Maintain acidic conditions and low temperature: This will minimize the formation of phenol. Ensure efficient stirring to promote the desired reaction. |
| Product Contaminated with Copper | 1. Incomplete removal of copper salts during workup. | 1. Wash the organic layer with an aqueous solution of a chelating agent: A solution of EDTA or aqueous ammonia (B1221849) can help to remove residual copper salts. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing this compound in terms of yield and purity?
The choice of method often depends on the available starting materials and the scale of the reaction. The nucleophilic substitution of 4-isopropylbenzyl chloride with sodium cyanide in a polar aprotic solvent like DMSO can provide high yields (often >80-90%) and a relatively clean product.[2] The Sandmeyer reaction is a viable alternative if 4-isopropylaniline is the available precursor, though yields can be more variable and side product formation is more common.[1]
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q3: What are the main safety precautions to take when working with cyanides?
Sodium and potassium cyanide are highly toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched with an oxidizing agent like bleach or hydrogen peroxide before disposal.
Q4: My final product is a pale yellow oil. How can I purify it to a colorless liquid?
The yellow color may be due to impurities. Vacuum distillation is the most effective method for purifying this compound. Column chromatography on silica (B1680970) gel can also be used for smaller scale purifications.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Nucleophilic Substitution | 4-Isopropylbenzyl Chloride | Sodium Cyanide, DMSO | 50-70 °C, 2-4 hours | 80-95% | High yield, relatively clean reaction | Starting material may not be readily available |
| Sandmeyer Reaction | 4-Isopropylaniline | NaNO₂, HCl, CuCN | 0-5 °C (diazotization), then 50-70 °C (cyanation) | 60-80% | Readily available starting material | Lower yield, potential for side products |
| Dehydration of Amide | 4-Isopropylbenzamide | POCl₃ or SOCl₂ | Reflux in an inert solvent | 70-90% | Good yield | Requires the synthesis of the corresponding amide first |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Isopropylbenzyl Chloride
This protocol is adapted from standard procedures for the synthesis of benzyl (B1604629) cyanides.[2]
Materials:
-
4-Isopropylbenzyl chloride (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylbenzyl chloride in anhydrous DMSO.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it with water (3 x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general procedure for the Sandmeyer cyanation of anilines.[1]
Materials:
-
4-Isopropylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium nitrite (1.1 eq)
-
Copper(I) cyanide (1.2 eq)
-
Water
Procedure:
-
Diazotization: In a beaker, dissolve 4-isopropylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Warm this solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via nucleophilic substitution.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 4-Isopropylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Isopropylbenzonitrile. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and address potential side reactions and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Friedel-Crafts Alkylation of Benzene (B151609) with Isopropyl Halide followed by Functional Group Transformation
This is a common starting point for the synthesis, but it is prone to several side reactions that can affect yield and purity.
Q1: During the Friedel-Crafts alkylation of benzene to form cumene (B47948) (isopropylbenzene), I am observing a significant amount of polyalkylated products. How can I minimize this?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial product, cumene, is more reactive than benzene. To minimize polyalkylation:
-
Use a large excess of benzene: This increases the probability of the electrophile reacting with the starting material rather than the alkylated product. A molar ratio of benzene to isopropyl halide of 5:1 or higher is recommended.
-
Control reaction temperature: Lowering the reaction temperature (e.g., 0-5 °C) can decrease the rate of the second alkylation reaction more significantly than the first.
-
Slow addition of the alkylating agent: Adding the isopropyl halide dropwise to the benzene/catalyst mixture helps to maintain a low concentration of the electrophile, favoring monoalkylation.
Q2: My Friedel-Crafts alkylation reaction is yielding a rearranged product, n-propylbenzene. What is causing this and how can it be prevented?
A2: Carbocation rearrangement is a known issue in Friedel-Crafts alkylation. The initially formed secondary isopropyl carbocation can rearrange to a more stable carbocation, although in the case of isopropylation, this is less common than with longer chains. However, using a different precursor that avoids a free carbocation can be a solution.
-
Choice of Catalyst: Using a milder Lewis acid might reduce the extent of carbocation formation and subsequent rearrangement.
-
Alternative Alkylating Agent: Using isopropanol (B130326) with a strong acid catalyst like sulfuric acid can sometimes offer better control.
Q3: After obtaining cumene, I am attempting a Sandmeyer reaction to introduce the nitrile group, but the yield is low with many tar-like byproducts. What are the likely causes?
A3: The Sandmeyer reaction, while effective, can be sensitive to reaction conditions. Low yields and byproduct formation often stem from:
-
Incomplete Diazotization: Ensure the temperature of the diazotization step is kept low (0-5 °C) to prevent the premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite (B80452) and ensure adequate acidity.
-
Decomposition of the Diazonium Salt: The diazonium salt is unstable and can decompose to form phenols and other byproducts if the temperature is not controlled or if it is allowed to stand for too long before the addition of the copper(I) cyanide.
-
Side Reactions with Copper Cyanide: The reaction of the diazonium salt with CuCN can sometimes lead to the formation of biaryls or other coupling products. Ensure the CuCN solution is freshly prepared and neutral.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Benzene:Isopropyl Halide Ratio | > 5:1 | Increased polyalkylation |
| Alkylation Temperature | 0-10 °C | Increased polyalkylation and side reactions |
| Diazotization Temperature | 0-5 °C | Decomposition of diazonium salt, phenol (B47542) formation |
| pH of CuCN solution | Neutral | Formation of HCN gas (acidic), precipitation of copper hydroxides (basic) |
Route 2: Dehydration of 4-Isopropylbenzaldehyde (B89865) Oxime
This route avoids some of the issues of the Friedel-Crafts/Sandmeyer sequence but has its own set of potential problems.
Q1: The dehydration of my 4-isopropylbenzaldehyde oxime is incomplete, and I am recovering a significant amount of the starting oxime. How can I drive the reaction to completion?
A1: Incomplete dehydration can be due to several factors:
-
Inefficient Dehydrating Agent: Ensure the dehydrating agent (e.g., acetic anhydride (B1165640), thionyl chloride, or a specific catalyst) is fresh and used in a sufficient stoichiometric amount. Water contamination can quench the reagent.
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction by TLC to determine the optimal endpoint.
-
Formation of Amide as a Byproduct: In some cases, particularly with certain catalysts, the oxime can rearrange or react with in-situ generated water to form the corresponding amide (4-isopropylbenzamide).[1]
Q2: I am observing the formation of 4-isopropylbenzamide as a significant byproduct. How can this be minimized?
A2: The formation of the amide is often a result of the reaction conditions. To minimize this side reaction:
-
Choice of Reagent: Some dehydrating agents are more prone to causing amide formation. Using milder reagents or specific catalytic systems designed for oxime dehydration can be beneficial.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent the hydrolysis of the nitrile or reaction with the oxime.
| Problem | Potential Cause | Troubleshooting Step |
| Incomplete Dehydration | Inactive dehydrating agent | Use fresh, anhydrous reagent |
| Insufficient reaction time/temperature | Monitor by TLC and adjust conditions | |
| Amide Formation | Hydrolysis of nitrile/oxime | Ensure strictly anhydrous conditions |
| Choice of dehydrating agent | Use a milder or more specific reagent |
Route 3: Ammoxidation of 4-Isopropyltoluene (p-Cymene)
Direct conversion of the methyl group of p-cymene (B1678584) to a nitrile in the presence of ammonia (B1221849) and oxygen is an industrially relevant route.
Q1: The ammoxidation of p-cymene is producing significant amounts of 4-isopropylbenzaldehyde and benzoic acid derivatives. How can I improve the selectivity to the nitrile?
A1: The selectivity in ammoxidation is highly dependent on the catalyst and reaction conditions.
-
Catalyst Composition: The choice of catalyst is crucial. Vanadium-based catalysts are commonly used. The promoter elements and the support can significantly influence the selectivity towards the nitrile.
-
Reaction Temperature: The temperature needs to be optimized. Too low a temperature will result in low conversion, while too high a temperature can lead to over-oxidation to the aldehyde, carboxylic acid, or even CO2.
-
Feed Gas Composition: The ratio of ammonia to hydrocarbon and oxygen is a critical parameter. A sufficient amount of ammonia is necessary to favor the formation of the nitrile over oxygenated products.
Q2: I am observing the formation of dinitriles and other byproducts from the reaction of the isopropyl group. How can this be avoided?
A2: While the methyl group is generally more reactive in ammoxidation, the isopropyl group can also react, especially under harsh conditions.
-
Selective Catalyst: A catalyst with high selectivity for the activation of the methyl C-H bond over the benzylic C-H of the isopropyl group is needed.
-
Lower Reaction Temperature: Operating at the lower end of the effective temperature range can help to minimize the reaction of the less reactive isopropyl group.
| Side Product | Likely Cause | Recommended Action |
| 4-Isopropylbenzaldehyde | Incomplete conversion/over-oxidation | Optimize temperature and ammonia feed |
| 4-Isopropylbenzoic Acid | Over-oxidation | Adjust catalyst and reaction conditions |
| Dinitriles/Other byproducts | Reaction of the isopropyl group | Use a more selective catalyst, lower temperature |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Step 1: Nitration of Cumene
-
To a stirred solution of cumene (1 equivalent) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature below 10 °C.
-
After the addition is complete, stir the mixture for 2 hours at room temperature.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-nitrocumene.
Step 2: Reduction of 4-Nitrocumene
-
To a solution of 4-nitrocumene (1 equivalent) in ethanol (B145695), add tin(II) chloride dihydrate (3-4 equivalents) and concentrated hydrochloric acid.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide (B78521) solution.
-
Extract the product, 4-isopropylaniline (B126951), with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
Step 3: Sandmeyer Reaction
-
Dissolve 4-isopropylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture, extract the this compound with an organic solvent, wash, dry, and purify by distillation or chromatography.
Protocol 2: Synthesis via Dehydration of 4-Isopropylbenzaldehyde Oxime
Step 1: Oximation of 4-Isopropylbenzaldehyde
-
Dissolve 4-isopropylbenzaldehyde (1 equivalent) and hydroxylamine (B1172632) hydrochloride (1.2 equivalents) in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Add a base such as sodium acetate (B1210297) or pyridine (B92270) to neutralize the HCl.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Remove the solvent and/or precipitate the oxime by adding water.
-
Filter and dry the 4-isopropylbenzaldehyde oxime.
Step 2: Dehydration of the Oxime
-
To a solution of 4-isopropylbenzaldehyde oxime (1 equivalent) in an anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile), add a dehydrating agent such as acetic anhydride (2-3 equivalents) or thionyl chloride (1.2 equivalents) at 0 °C.
-
If using thionyl chloride, a base like pyridine may be added.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Quench the reaction carefully with water or a basic solution.
-
Extract the product, wash the organic layer, dry, and purify this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
References
Technical Support Center: 4-Isopropylbenzonitrile Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the quantification of 4-Isopropylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quantification of this compound?
A1: The most common and effective techniques for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] GC-MS is well-suited for volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification.[1] HPLC is a robust method for purity testing and quantification, particularly with a UV detector, given the aromatic nature of the compound.[3]
Q2: What are the key physical and chemical properties of this compound relevant to its analysis?
A2: Understanding the physicochemical properties of this compound is crucial for method development. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁N[4][5][6] |
| Molecular Weight | 145.20 g/mol [4][5] |
| Appearance | Colorless to light yellow liquid[4][6] |
| Boiling Point | 243 - 245 °C[4] |
| Density | 0.962 g/cm³[4] |
| Solubility in Water | Insoluble[4] |
| Solubility in Organic Solvents | Soluble in common organic solvents[4] |
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored in a cool, dry, and well-ventilated area.[4] It is important to keep it away from heat sources, flames, and oxidizing agents.[4] To prevent leakage and exposure to air and moisture, containers should be tightly sealed.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the inlet liner or column.- Column contamination.- Improper injection temperature. | - Use a deactivated inlet liner.- Condition the column at a high temperature (within its limits).- Optimize the injection port temperature for complete and rapid vaporization.[3] |
| Irreproducible Retention Times | - Fluctuations in carrier gas flow rate.- Leaks in the system. | - Check the gas supply and regulators for consistent pressure.- Perform a leak check, especially at the inlet septum and column connections.[3] |
| Ghost Peaks or Carryover | - Contamination from previous injections.- Septum bleed. | - Run a solvent blank to identify the source of contamination.- Clean the syringe and use a solvent wash between injections.- Use a high-quality, low-bleed septum.[3] |
| Baseline Instability or Drift | - Column bleed.- Contamination in the carrier gas or system.- Detector instability. | - Condition the column.- Ensure high-purity carrier gas is used.- Clean the detector.[7] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatible solvent between sample and mobile phase.- Column degradation. | - Reduce the injection volume or dilute the sample.- Dissolve the sample in the mobile phase.- Replace the column. |
| Baseline Noise or Spikes | - Air bubbles in the pump or detector.- Mobile phase not properly mixed or degassed.- Contaminated detector cell. | - Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Flush the detector cell with a strong, miscible solvent.[3] |
| Inconsistent Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Check pump performance and seals. |
| Extraneous Peaks | - Sample contamination.- Impurities in the mobile phase.- Carryover from previous injections. | - Use clean vials and high-purity solvents for sample preparation.- Filter the mobile phase.- Implement a needle wash step in the injection sequence.[8] |
Experimental Protocols
GC-MS Method for this compound Quantification
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) to obtain a stock solution of 1 mg/mL.[1]
-
Working Standards: Perform serial dilutions of the stock solution to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to a concentration within the calibration range.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | HP-5ms (or equivalent non-polar column) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Injection Volume | 1 µL |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-200 m/z |
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC Method for this compound Quantification
This protocol provides a starting point for developing an HPLC-UV method.
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile.[3]
-
Working Standards: Serially dilute the stock solution with the mobile phase to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.
2. HPLC-UV Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 270 nm[9] |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method Performance Comparison
The following table provides a general comparison of expected performance characteristics for different analytical methods based on data for similar substituted benzonitriles.[2] Actual performance will depend on the specific instrumentation and method optimization.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.995 |
| Limit of Detection (LOD) | Low ng/mL range | Low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range |
| Accuracy (% Recovery) | Typically 98-102% | Typically 80-120% |
| Precision (%RSD) | <2% | <15% |
Visualized Workflows
Caption: Workflow for this compound quantification by GC-MS.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Manufacturer & Supplier China | Properties, Uses, Safety, COA & SDS | Buy High Purity this compound Online [nj-finechem.com]
- 5. This compound | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to 4-Isopropylbenzonitrile and Other Benzonitrile Derivatives for Researchers
For researchers, scientists, and drug development professionals, the benzonitrile (B105546) scaffold represents a versatile building block in the design of novel therapeutics and advanced materials. This guide provides an objective comparison of 4-Isopropylbenzonitrile with other key benzonitrile derivatives, supported by experimental data on their physicochemical properties, biological activities, and synthetic methodologies.
The unique chemical properties of the benzonitrile moiety, including its role as a hydrogen bond acceptor and a bioisostere for other functional groups, have established it as a privileged structure in medicinal chemistry.[1] The addition of various substituents to the benzene (B151609) ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby influencing its biological activity and material characteristics.[2] This guide will focus on a comparative analysis of this compound against other representative benzonitrile derivatives, offering insights into their respective advantages and potential applications.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of benzonitrile derivatives are crucial determinants of their behavior in biological and material systems. The table below summarizes key properties for this compound and a selection of other benzonitrile derivatives, highlighting the impact of different substituents.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C₁₀H₁₁N | 145.21 | 229-231 | 0.95 | 1.510 - 1.530 |
| Benzonitrile | C₇H₅N | 103.12 | 190.7 | 1.01 | 1.528 |
| 4-Methoxybenzonitrile | C₈H₇NO | 133.15 | 256-258 | 1.08 | 1.543 |
| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 223 | 1.21 | 1.554 |
| 4-Nitrobenzonitrile | C₇H₄N₂O₂ | 148.12 | 280 | 1.29 | 1.565 |
Biological Activity: Focus on Anticancer Applications
Benzonitrile derivatives have shown significant promise as anticancer agents, often through the inhibition of critical cellular processes like tubulin polymerization.[2] The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.[2] The following table presents a comparison of the in vitro cytotoxic activity (IC50 values) of various benzonitrile derivatives against different cancer cell lines.
| Compound Class | Example Compound | Cancer Cell Line | IC50 Value |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM[3] |
| BEL-7402 (Liver) | 7.8 nM[3] | ||
| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar[2] |
| Biphenyl-1,2,3-triazol-benzonitriles | Compound 7 | - | 8.52 µM (PD-1/PD-L1 inhibition)[4] |
| Compound 6 | - | 12.28 µM (PD-1/PD-L1 inhibition)[4] | |
| Compound 8a | - | 14.08 µM (PD-1/PD-L1 inhibition)[4] |
Applications in Materials Science
Beyond their therapeutic potential, benzonitrile derivatives are valuable in materials science. This compound, for instance, is utilized in the formulation of specialty polymers and resins, contributing to enhanced thermal stability and chemical resistance in high-performance materials.[1] Benzonitrile itself serves as a precursor for benzoguanamine, a key component in amino resins used for durable surface coatings in the automotive and appliance industries.[5] It is also employed as a solvent for nitrile rubber, a chemically resistant elastomer.[5]
Experimental Protocols
General Synthesis of Benzonitrile Derivatives via Sandmeyer Reaction
A common method for the synthesis of benzonitrile derivatives is the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) derivative followed by reaction with a cyanide salt.
Materials:
-
Substituted aniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the substituted aniline in a solution of aqueous HCl.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of NaNO₂ in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of CuCN and NaCN in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with CH₂Cl₂.
-
Wash the organic layer with NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude benzonitrile derivative.
-
Purify the product by distillation or recrystallization.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[2]
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Benzonitrile derivative test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzonitrile derivative and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing a Key Mechanism: Tubulin Polymerization Inhibition
Many benzonitrile derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of tubulin polymerization inhibition by benzonitrile derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel benzonitrile derivatives as therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological testing.
References
Validating the Purity of 4-Isopropylbenzonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-Isopropylbenzonitrile, a key building block in various synthetic pathways. We present detailed experimental protocols, comparative data, and visual workflows to support the selection of the most suitable analytical method.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on factors such as the volatility of the analyte, the nature of potential impurities, and the required sensitivity and selectivity. While HPLC is a versatile and widely used method, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer unique advantages.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Primary Application | Quantification of non-volatile and thermally labile compounds. | Identification and quantification of volatile and semi-volatile compounds. | Structural elucidation and quantification of major components. |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (mg to µg level) |
| Selectivity | High, tunable with different columns and mobile phases. | Very High, based on both retention time and mass spectrum. | High, provides detailed structural information for identification. |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Impurity Identification | Based on retention time relative to standards; structural information requires coupling to a mass spectrometer (LC-MS). | Excellent, based on fragmentation patterns in the mass spectrum. | Excellent for identifying and characterizing the structure of impurities if present at sufficient concentration. |
| Typical Run Time | 15-30 minutes | 20-40 minutes | 5-15 minutes per nucleus |
Experimental Protocols
A robust analytical method is crucial for accurate purity determination. Below are detailed protocols for a proposed HPLC method for this compound and a comparative GC-MS method.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed for the routine purity analysis and quantification of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B2-12 min: 40-80% B12-15 min: 80% B15-16 min: 80-40% B16-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in acetonitrile to a final concentration of approximately 1 mg/mL.
Method Validation:
The proposed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by the separation of this compound from its potential process-related impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Potential Process-Related Impurities:
Based on a common synthesis route involving Friedel-Crafts alkylation of benzene (B151609) followed by bromination and cyanation, potential impurities could include:
-
Cumene: Unreacted starting material from the alkylation step.
-
Diisopropylbenzene isomers: From over-alkylation of the benzene ring.
-
4-Isopropylbromobenzene: The intermediate before the cyanation step.
-
Isomeric Isopropylbenzonitriles (ortho-, meta-): Due to non-selective bromination.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 40-450 amu |
Sample Preparation:
Dissolve approximately 1 mg of the this compound sample in 1 mL of dichloromethane.
Visualizing the Analytical Workflow
To better illustrate the experimental process, the following diagrams outline the workflows for HPLC and GC-MS analysis.
Conclusion
The purity validation of this compound is paramount for its use in research and development, particularly in the pharmaceutical industry. HPLC stands out as a robust, reliable, and high-throughput method for routine purity assessment and quantification of the main component and non-volatile impurities. For comprehensive impurity profiling, especially for volatile and unknown impurities, GC-MS provides unparalleled identification capabilities due to its mass-selective detection. The choice between these methods, or their complementary use, will depend on the specific analytical needs, the nature of the expected impurities, and the stage of drug development. By implementing a well-validated analytical method, researchers can ensure the quality and consistency of this compound, thereby contributing to the integrity and safety of the final pharmaceutical products.
References
A Comparative Analysis of Synthetic Routes to 4-Isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
4-Isopropylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, can be prepared through various synthetic methodologies. The selection of an optimal route depends on factors such as starting material availability, scalability, reaction conditions, and desired purity. This guide provides a comparative analysis of five prominent methods for the synthesis of this compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) |
| Sandmeyer Reaction | 4-Isopropylaniline (B126951) | NaNO₂, HCl, CuCN | 0-5 °C, then 60-70 °C | 60-80 | >95 |
| Rosenmund-von Braun Reaction | 4-Isopropylbromobenzene | CuCN, L-proline (optional) | 120-200 °C | 70-90 | >97 |
| From Aldehyde | 4-Isopropylbenzaldehyde (B89865) | NH₂OH·HCl, Dehydrating agent | Two steps: RT, then heat | 85-95 (overall) | >98 |
| From Carboxylic Acid | 4-Isopropylbenzoic acid | SOCl₂, NH₄OH, Dehydrating agent | Multi-step: Reflux, then heat | 75-85 (overall) | >97 |
| Ammoxidation | p-Cymene (B1678584) (4-Isopropyltoluene) | NH₃, O₂, V-Cr catalyst | Gas phase, 400-450 °C | High (industrial) | High (industrial) |
In-Depth Analysis of Synthesis Pathways
This section provides a detailed overview of each synthetic method, including reaction mechanisms and experimental considerations.
Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] The process begins with the diazotization of 4-isopropylaniline, followed by reaction with a cyanide salt, typically copper(I) cyanide.[1][2]
Experimental Protocol:
Step 1: Diazotization of 4-Isopropylaniline In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, 4-isopropylaniline (1.0 eq.) is dissolved in an aqueous solution of hydrochloric acid (3.0 eq.). A chilled aqueous solution of sodium nitrite (B80452) (1.1 eq.) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation In a separate flask, copper(I) cyanide (1.2 eq.) is dissolved in a solution of sodium cyanide (1.2 eq.) in water. The solution is heated to 60-70 °C. The previously prepared cold diazonium salt solution is then slowly added to the hot cyanide solution. The reaction mixture is stirred at this temperature for 1-2 hours. After cooling, the product is extracted with an organic solvent (e.g., diethyl ether), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction offers a direct route to aryl nitriles from aryl halides.[3][4][5][6] In this method, 4-isopropylbromobenzene is heated with copper(I) cyanide to yield this compound.[6] The use of a high-boiling polar solvent such as DMF or pyridine (B92270) is common, and the reaction often requires high temperatures (150-200 °C).[6] Modifications, such as the addition of L-proline, have been shown to facilitate the reaction at lower temperatures (80-120 °C).[7]
Experimental Protocol:
A mixture of 4-isopropylbromobenzene (1.0 eq.) and copper(I) cyanide (1.5 eq.) in anhydrous DMF is heated to reflux (around 150 °C) for several hours. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, washed, dried, and purified by vacuum distillation. For the L-proline modified procedure, L-proline (0.2 eq.) is added to the reaction mixture, which is then heated to 120 °C.
Synthesis from 4-Isopropylbenzaldehyde
This two-step method involves the conversion of 4-isopropylbenzaldehyde to its corresponding aldoxime, followed by dehydration to the nitrile.[8][9] This route is often high-yielding and proceeds under relatively mild conditions.
Experimental Protocol:
Step 1: Formation of 4-Isopropylbenzaldehyde Oxime 4-Isopropylbenzaldehyde (1.0 eq.) and hydroxylamine (B1172632) hydrochloride (1.1 eq.) are dissolved in a mixture of ethanol (B145695) and water. An aqueous solution of sodium hydroxide (B78521) (1.2 eq.) is added portion-wise at room temperature. The mixture is stirred for 1-2 hours, during which the oxime precipitates. The solid is collected by filtration, washed with cold water, and dried.
Step 2: Dehydration of the Oxime The 4-isopropylbenzaldehyde oxime (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane (B109758) or THF. A dehydrating agent, such as trifluoroacetic anhydride (B1165640) (1.5 eq.) or BOP reagent, is added, often in the presence of a base like pyridine or DBU.[8] The reaction is typically stirred at room temperature or gently heated until completion. The reaction mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution), dried, and the solvent is evaporated. The resulting this compound is purified by vacuum distillation.
Synthesis from 4-Isopropylbenzoic Acid
This method also involves a two-step process: the conversion of 4-isopropylbenzoic acid to 4-isopropylbenzamide, followed by dehydration.[1][10][11]
Experimental Protocol:
Step 1: Synthesis of 4-Isopropylbenzamide 4-Isopropylbenzoic acid (1.0 eq.) is converted to its acid chloride by reacting with thionyl chloride (1.2 eq.) in the presence of a catalytic amount of DMF.[1][10][11] The excess thionyl chloride is removed under reduced pressure. The crude 4-isopropylbenzoyl chloride is then slowly added to a cooled (0-5 °C) concentrated aqueous solution of ammonia (B1221849) or ammonium (B1175870) hydroxide (excess). The resulting amide precipitates and is collected by filtration, washed with cold water, and dried.
Step 2: Dehydration of 4-Isopropylbenzamide The 4-isopropylbenzamide (1.0 eq.) is mixed with a dehydrating agent such as phosphorus pentoxide, thionyl chloride, or cyanuric chloride in an inert solvent. The mixture is heated to reflux for several hours. After completion of the reaction, the mixture is cooled and poured onto ice. The product is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.
Ammoxidation of p-Cymene
Ammoxidation is a gas-phase catalytic reaction that converts a methyl group on an aromatic ring directly to a nitrile group in the presence of ammonia and oxygen.[12] This method is highly efficient and is used for the industrial production of benzonitrile (B105546) from toluene. A similar process can be applied to p-cymene (4-isopropyltoluene) to produce this compound. The reaction is typically carried out at high temperatures (400-450 °C) over a vanadium-chromium based catalyst.[12] While this method is highly effective for large-scale production, it requires specialized equipment.
General Reaction Conditions:
A gaseous mixture of p-cymene, ammonia, and air (as the oxygen source) is passed over a heated bed of a V-Cr oxide catalyst supported on a material like alumina (B75360) or silica. The reaction is exothermic and the temperature needs to be carefully controlled. The effluent gas stream is cooled to condense the product and unreacted starting material, which are then separated and purified. The selectivity towards the nitrile is influenced by the reaction temperature, the ratio of reactants, and the catalyst composition.[12]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Workflow for the Sandmeyer Reaction.
Caption: Workflow for the Rosenmund-von Braun Reaction.
Caption: Workflow from 4-Isopropylbenzaldehyde.
Caption: Workflow from 4-Isopropylbenzoic Acid.
Caption: Workflow for Ammoxidation of p-Cymene.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bcc.bas.bg [bcc.bas.bg]
Spectroscopic Scrutiny: A Comparative Analysis of 4-Isopropylbenzonitrile and Its Isomers
A detailed spectroscopic comparison of 4-isopropylbenzonitrile, 2-isopropylbenzonitrile, and 3-isopropylbenzonitrile (B3383344) is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols, to facilitate their differentiation and characterization.
The structural nuances arising from the varied placement of the isopropyl group on the benzonitrile (B105546) framework give rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and various research applications. This guide offers a comprehensive summary of these spectral distinctions in a clear, tabular format and outlines the methodologies for acquiring such data.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers of isopropylbenzonitrile.
| Spectroscopic Technique | This compound | 2-Isopropylbenzonitrile | 3-Isopropylbenzonitrile |
| ¹H NMR (ppm) | ~7.59 (d, 2H), ~7.32 (d, 2H), ~3.00 (sept, 1H), ~1.25 (d, 6H) | ~7.65 (d, 1H), ~7.49 (t, 1H), ~7.32 (d, 1H), ~7.25 (t, 1H), ~3.35 (sept, 1H), ~1.30 (d, 6H) | ~7.50-7.40 (m, 4H), ~3.02 (sept, 1H), ~1.26 (d, 6H) |
| ¹³C NMR (ppm) | ~152.0, ~132.5, ~127.0, ~119.5, ~110.0, ~34.5, ~23.5 | ~150.0, ~133.0, ~130.0, ~127.5, ~126.0, ~118.0, ~112.0, ~30.0, ~23.0 | ~149.0, ~132.0, ~130.0, ~129.0, ~127.0, ~119.0, ~112.0, ~34.0, ~24.0 |
| IR (cm⁻¹) | ~2970 (C-H), ~2230 (C≡N), ~1610, ~1500 (C=C aromatic) | ~2970 (C-H), ~2230 (C≡N), ~1600, ~1480 (C=C aromatic) | ~2965 (C-H), ~2230 (C≡N), ~1605, ~1485 (C=C aromatic) |
| Mass Spec. (m/z) | 145 (M+), 130 (M-15), 103 | 145 (M+), 130 (M-15), 103 | 145 (M+), 130 (M-15), 103 |
Experimental Protocols
Standardized protocols for acquiring the comparative spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the isopropylbenzonitrile isomer is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are acquired and the free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Approximately 1024 scans are averaged to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed on the surface of a diamond attenuated total reflectance (ATR) crystal.
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer equipped with an ATR accessory. Data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the isomer (approximately 1 mg/mL) is prepared in dichloromethane.
-
GC Conditions: A 1 µL aliquot of the solution is injected into a gas chromatograph equipped with a 30 m x 0.25 mm DB-5ms capillary column with a 0.25 µm film thickness. The injector temperature is set to 250°C with a split ratio of 50:1. The oven temperature program begins at 50°C, holds for 1 minute, then ramps to 250°C at a rate of 10°C/min, and holds for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The ion source temperature is maintained at 230°C and the quadrupole temperature at 150°C. The mass spectrometer scans from m/z 40 to 450.
Spectroscopic Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between the three isomers of isopropylbenzonitrile based on their key spectroscopic features.
Caption: Logical workflow for the differentiation of isopropylbenzonitrile isomers.
Comparative Cross-Reactivity Analysis of 4-Isopropylbenzonitrile Derivatives: A Guide for Researchers
For Immediate Release
[City, State] – December 20, 2025 – In the pursuit of novel therapeutics, understanding the selectivity of lead compounds is paramount to mitigating off-target effects and ensuring clinical success. This guide presents a comparative analysis of the cross-reactivity profiles of a series of 4-isopropylbenzonitrile derivatives. While comprehensive experimental data for a broad panel of these specific derivatives remains limited in publicly accessible literature, this report compiles available information and proposes a framework for systematic evaluation based on the known biological activities of structurally related benzonitrile (B105546) compounds. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage drug discovery and lead optimization efforts.
The this compound scaffold is a key pharmacophore in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors. However, the potential for these compounds to interact with multiple biological targets, a phenomenon known as cross-reactivity, necessitates a thorough investigation to predict potential side effects and identify opportunities for drug repurposing.
Postulated Biological Activities and Cross-Reactivity Targets
Based on the known activities of structurally similar benzamide (B126) and benzonitrile derivatives, the following biological targets are proposed for initial cross-reactivity screening of this compound analogs:
-
Tubulin Polymerization: Benzonitrile-containing compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, making it a key target for anticancer therapies.
-
Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a promising strategy for treating inflammation and hypertension.
-
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase: The benzonitrile motif is present in inhibitors of HIF prolyl hydroxylase, an enzyme involved in cellular responses to low oxygen levels.[1]
-
Cyclooxygenase (COX) Enzymes: Certain benzonitrile derivatives have demonstrated inhibitory activity against COX enzymes, which are key mediators of inflammation.
-
hERG Potassium Channel: Inhibition of the hERG channel is a critical safety liability in drug development due to the risk of cardiac arrhythmias.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on related benzonitrile derivatives offer valuable insights for the design of more selective this compound analogs:
-
For HIF prolyl hydroxylase inhibition, the presence of an aminomethyl group on the benzonitrile ring has been shown to be crucial for activity.[1]
-
The addition of small hydrophobic substituents at the 3-position of the benzonitrile ring can enhance potency against certain targets.[1]
Quantitative Cross-Reactivity Data
A comprehensive, publicly available dataset comparing a series of this compound derivatives against a diverse panel of biological targets is not currently available. The following table is a template designed to be populated with experimental data as it becomes available through systematic screening efforts. It includes representative comparator compounds with known activities to provide a benchmark for evaluation.
| Compound ID | Structure | Primary Target | IC50 / Ki (nM) vs. Primary Target | Cross-Reactivity Target 1: Tubulin Polymerization (IC50, µM) | Cross-Reactivity Target 2: sEH (IC50, nM) | Cross-Reactivity Target 3: hERG (IC50, µM) |
| This compound | This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| Derivative A | Structure of Derivative A | To be determined | To be determined | To be determined | To be determined | To be determined |
| Derivative B | Structure of Derivative B | To be determined | To be determined | To be determined | To be determined | To be determined |
| Comparator 1 | Known Tubulin Inhibitor | Tubulin | Known Value | Known Value | >10,000 | >10 |
| Comparator 2 | Known sEH Inhibitor | sEH | Known Value | >10 | Known Value | >10 |
| Comparator 3 | Known hERG Blocker | hERG | >10,000 | >10 | >10,000 | Known Value |
Experimental Protocols
To facilitate the generation of robust and comparable cross-reactivity data, the following detailed experimental protocols are provided for key assays.
Tubulin Polymerization Assay
Objective: To determine the inhibitory effect of this compound derivatives on the polymerization of tubulin.
Methodology:
-
Reagents and Materials: Porcine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), test compounds (dissolved in DMSO), positive control (e.g., Paclitaxel), negative control (DMSO).
-
Procedure:
-
Tubulin is pre-incubated with the test compounds or controls at various concentrations on ice.
-
The mixture is transferred to a pre-warmed 96-well plate.
-
Polymerization is initiated by incubating the plate at 37°C.
-
The change in absorbance at 340 nm is monitored over time using a microplate reader.
-
-
Data Analysis: The rate of tubulin polymerization is calculated from the linear portion of the absorbance curve. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To assess the inhibitory activity of this compound derivatives against the sEH enzyme.[2]
Methodology:
-
Reagents and Materials: Recombinant human sEH, substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester [PHOME]), buffer (e.g., Tris-HCl, pH 7.4), test compounds (dissolved in DMSO), positive control (e.g., AUDA), negative control (DMSO).[2]
-
Procedure:
-
The sEH enzyme is pre-incubated with the test compound or controls at various concentrations in the buffer.[2]
-
The substrate is added to initiate the reaction.
-
The fluorescence of the product is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence signal. IC50 values are calculated from the dose-response curves.
hERG Channel Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To evaluate the potential of this compound derivatives to block the hERG potassium channel.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
Procedure:
-
Cells are perfused with an external solution containing the vehicle (DMSO).
-
A voltage protocol is applied to elicit hERG currents.
-
The external solution is then exchanged with solutions containing increasing concentrations of the test compound.
-
The effect on the hERG tail current is measured at each concentration.
-
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear understanding of the experimental processes and the biological context of the proposed targets, the following diagrams have been generated.
Caption: Proposed experimental workflow for activity and cross-reactivity screening.[2]
Caption: Simplified signaling pathway of tubulin polymerization inhibition.
This guide provides a foundational framework for the systematic investigation of the cross-reactivity of this compound derivatives. The generation of comprehensive, comparative data will be instrumental in advancing the development of safe and effective therapeutics based on this promising chemical scaffold.
References
Benchmarking Ligand Performance: A Comparative Analysis of 4-Isopropylbenzonitrile and Bicalutamide for Androgen Receptor Binding
For Immediate Release
Introduction
In the landscape of drug discovery and development, the precise characterization of ligand-receptor interactions is paramount. This guide provides a comparative performance benchmark of 4-Isopropylbenzonitrile against the well-established non-steroidal antiandrogen, Bicalutamide (B1683754), as a ligand for the androgen receptor (AR). The androgen receptor, a key player in the progression of prostate cancer, remains a critical target for therapeutic intervention. While Bicalutamide is a known antagonist with a well-documented profile, the binding characteristics of this compound for the androgen receptor are not yet publicly documented. This guide, therefore, presents a template for such a comparison, utilizing hypothetical data for this compound to illustrate the benchmarking process. This framework is intended for researchers, scientists, and drug development professionals to highlight the necessary experimental data for a comprehensive evaluation.
Comparative Analysis of Ligand Performance
The following tables summarize the binding affinity, selectivity, and functional activity of this compound (hypothetical data) and Bicalutamide for the androgen receptor.
Table 1: Androgen Receptor Binding Affinity
| Ligand | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | Human Androgen Receptor (LBD) | Radioligand Competition Assay | [Data Not Available] | [Data Not Available] |
| Bicalutamide | Human Androgen Receptor (LBD) | Radioligand Competition Assay | 35[1] | 160[1][2] |
LBD: Ligand Binding Domain
Table 2: Selectivity Profile Against Other Nuclear Receptors
| Ligand | Receptor | Fold Selectivity vs. AR |
| This compound | Estrogen Receptor α | [Data Not Available] |
| Progesterone Receptor | [Data Not Available] | |
| Glucocorticoid Receptor | [Data Not Available] | |
| Bicalutamide | Estrogen Receptor α | >1000[3] |
| Progesterone Receptor | >1000[3] | |
| Glucocorticoid Receptor | >1000[3] |
Table 3: In Vitro Functional Activity
| Ligand | Assay Type | Cell Line | Activity | EC₅₀ / IC₅₀ (nM) |
| This compound | AR-mediated Reporter Gene Assay | Prostate Cancer Cell Line (e.g., LNCaP) | [Data Not Available] | [Data Not Available] |
| Bicalutamide | AR-mediated Reporter Gene Assay | Prostate Cancer Cell Line (e.g., LNCaP/AR(cs)) | Antagonist | 160[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key experiments cited in this guide.
1. Radioligand Competitive Binding Assay
-
Objective: To determine the binding affinity (Kᵢ and IC₅₀) of a test compound for the androgen receptor.
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-R1881) for binding to the androgen receptor, typically from a rat ventral prostate cytosol preparation or recombinant human AR.[4][5]
-
Methodology:
-
A constant concentration of the androgen receptor and a radiolabeled ligand are incubated in a multi-well plate.
-
Increasing concentrations of the unlabeled test compound (and a known competitor as a positive control) are added to the wells.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., using hydroxyapatite (B223615) or filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC₅₀ value is determined by plotting the percentage of radioligand displaced against the concentration of the test compound.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
2. AR-Mediated Reporter Gene Assay
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of a test compound on the androgen receptor.
-
Principle: This cell-based assay utilizes a host cell line (e.g., a human prostate cancer cell line) engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Methodology:
-
Cells are seeded in multi-well plates and transfected with the reporter gene construct if not stably integrated.
-
For antagonist activity assessment, cells are treated with a known AR agonist (e.g., R1881) and increasing concentrations of the test compound. For agonist activity, cells are treated with the test compound alone.
-
Following an incubation period, cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence for a luciferase reporter).
-
The IC₅₀ (for antagonists) or EC₅₀ (for agonists) is determined by plotting the reporter gene activity against the concentration of the test compound.
-
Visualizations
Androgen Receptor Signaling Pathway
References
A Comparative Guide to DFT-Based Vibrational Spectra Analysis of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Density Functional Theory (DFT) methods for the analysis of vibrational spectra (FT-IR and FT-Raman) of benzonitrile (B105546) and its derivatives. Benzonitrile, an aromatic compound featuring a nitrile group, serves as a crucial building block in the synthesis of various pharmaceuticals and materials. Understanding its vibrational properties through computational methods offers profound insights into molecular structure, stability, and intermolecular interactions, which are vital for drug design and material science.
I. Methodologies: A Dual Approach
The analysis of vibrational spectra for benzonitrile derivatives relies on a synergistic combination of experimental measurements and theoretical calculations.
Experimental Protocols:
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Experimental FT-IR spectra are typically recorded in the solid phase using the KBr pellet technique.[1] Spectra are often collected in the 4000–400 cm⁻¹ range on spectrometers such as the PerkinElmer FT-IR BX or MATTSON-1000.[1][2]
-
Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectra are also recorded on solid-phase samples, typically covering a range of 3500–50 cm⁻¹.[3]
Computational Protocols:
The core of the theoretical analysis is DFT, a quantum chemical method that offers a favorable balance between accuracy and computational cost.[4] The standard workflow is as follows:
-
Geometry Optimization: The molecular structure of the benzonitrile derivative is first optimized to find its lowest energy conformation. This is a critical step as vibrational frequencies are calculated at this equilibrium geometry.[4]
-
Harmonic Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. This step generates a list of vibrational modes and their corresponding frequencies and intensities (IR and Raman).[5] This calculation is performed in the gas phase, which can lead to small deviations from experimental solid-state spectra.[6]
-
Frequency Scaling: A known systematic error in DFT calculations is the overestimation of fundamental vibrational frequencies.[5] To correct for this, calculated frequencies are uniformly scaled using specific scaling factors. These factors depend on the functional and basis set used. For example, a scaling factor of 0.9613 is commonly used for the B3LYP functional.[5]
-
Vibrational Mode Assignment: The nature of each vibration (e.g., stretching, bending) is determined using Potential Energy Distribution (PED) analysis, often with software like VEDA.[6][7]
Commonly used software for these calculations include Gaussian 03W or Gaussian 09W.[4][7]
II. Performance Comparison of DFT Methods
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
A. Baseline Analysis: Benzonitrile
For the parent molecule, benzonitrile, different levels of theory can be compared against experimental data. The B3LYP functional combined with a 6-311G(d,p) basis set provides a good correlation with experimental FT-IR and FT-Raman spectra after appropriate scaling.[8] Hartree-Fock (HF) methods are also used but tend to be less accurate than DFT.[8]
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated B3LYP/6-311G(d,p) (Scaled) (cm⁻¹) | Calculated HF/6-311G(d,p) (Scaled) (cm⁻¹) |
| C-H Stretch | 3066 | 3010 | 3262 |
| C≡N Stretch | 2231 | 2244 | 2252 |
| C-C-C-H Torsion | 927 | 930 | 933 |
| Table 1: Comparison of calculated (scaled) and experimental vibrational frequencies for key modes in Benzonitrile. Data sourced from a 2020 study by K. Rajalakshmi et al.[8] |
B. Advanced Methods: Anharmonic Calculations
While scaled harmonic calculations are widely used, they do not account for anharmonicity, which can be significant for some vibrational modes and is necessary to predict overtone and combination bands.[9]
-
Generalized Vibrational Perturbation Theory to the Second Order (GVPT2): This method provides a more accurate description by including anharmonic corrections.[9][10] It is more computationally intensive but can significantly reduce errors, especially when combined with double-hybrid functionals.[10]
-
Vibrational Self-Consistent Field (VSCF): This is another approach to compute anharmonic spectra and can be particularly useful for studying complexes, such as those with water molecules.[11]
These advanced methods represent a higher tier of accuracy but require more computational resources and expertise.[12]
C. Analysis of Benzonitrile Derivatives
The true test of DFT's utility lies in its ability to predict how different substituents affect the vibrational spectra. The C≡N stretching frequency is particularly sensitive to the electronic effects of substituents.
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) tend to increase the C≡N stretching wavenumber.[7]
-
Electron-donating groups (e.g., -NH₂) can reduce the C≡N stretching wavenumber.[7]
The B3LYP functional paired with Pople-style basis sets like 6-311+G(d,p) or 6-311++G(d,p) has proven effective for a range of derivatives.[1][4]
| Derivative | Substituents | Experimental C≡N Stretch (FTIR, cm⁻¹) | Calculated (Scaled) C≡N Stretch (cm⁻¹) | Methodology |
| 4-chloro-3-nitrobenzonitrile | 4-Cl, 3-NO₂ | 2238 | 2240 | B3LYP/6-311++G(d,p)[7] |
| 4-methyl-3-nitrobenzonitrile | 4-CH₃, 3-NO₂ | ~2235 | 2236 | B3LYP/6-311+G(2df,2p)[4][5] |
| 2-formyl benzonitrile | 2-CHO | ~2228 | 2230 | B3LYP/6-311+G(2df,2p)[4][5] |
| 2-amino-4-chlorobenzonitrile | 2-NH₂, 4-Cl | 2218 | 2220 | B3LYP/6-311++G(d,p)[1] |
| Table 2: Comparison of experimental and calculated C≡N stretching frequencies across various benzonitrile derivatives, demonstrating the predictive power of DFT calculations. |
The data clearly shows that DFT calculations can accurately reproduce the experimental trends, making it a reliable predictive tool for understanding substituent effects on molecular vibrations.[1][4][7]
III. Standard Workflow Visualization
The following diagram illustrates the logical workflow for a typical DFT study on the vibrational spectra of a benzonitrile derivative.
Caption: Logical workflow for vibrational analysis using DFT.
IV. Conclusion
Density Functional Theory has established itself as a powerful and indispensable tool for the vibrational analysis of benzonitrile and its derivatives. Standard methods, particularly the B3LYP functional combined with basis sets like 6-311++G(d,p), consistently provide vibrational frequencies that are in excellent agreement with experimental FT-IR and FT-Raman data after appropriate scaling.[13][14]
This computational approach allows researchers to:
-
Reliably assign vibrational modes to specific spectral bands.
-
Predict the impact of various functional groups on the molecular structure and vibrational properties.
-
Gain insights into electronic effects within molecules.
For studies requiring higher accuracy, especially for interpreting complex spectral regions with overtones and combination bands, more advanced anharmonic methods like GVPT2 are recommended alternatives. Overall, the synergy between experimental spectroscopy and DFT calculations provides a robust framework for characterizing novel benzonitrile-based compounds in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Analytic calculations of anharmonic infrared and Raman vibrational spectra - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Accuracy and Reliability in the Simulation of Vibrational Spectra: A Comprehensive Benchmark of Energies and Intensities Issuing From Generalized Vibrational Perturbation Theory to Second Order (GVPT2) [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Black-Box Simulations of Anharmonic Vibrational Chiroptical Spectra: Problems with Property Third Derivatives and the Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Density Functional Theory Calculations of Vibrational Frequencies and Molecular Structure of S-Methyl B-N-(4-Nitro Benzal) Methylene Dithiocarbazate – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
The Strategic Advantage of 4-Isopropylbenzonitrile in Synthetic Chemistry: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and success of a synthetic route. This guide provides an objective comparison of 4-isopropylbenzonitrile's performance against key alternatives, supported by experimental data, to inform the strategic selection of building blocks in complex organic synthesis.
This compound is a versatile synthetic intermediate widely employed in the creation of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a nitrile group attached to a benzene (B151609) ring substituted with an isopropyl group, offers a valuable combination of reactivity and lipophilicity. This guide delves into a comparative analysis of its synthetic efficacy against other commercially available substituted benzonitriles, namely 4-tert-butylbenzonitrile (B1266226) and 4-methylbenzonitrile.
Comparative Synthesis of 4-Alkylbenzonitriles
The synthesis of 4-substituted benzonitriles can be achieved through several established methods. Here, we compare the efficacy of two common and industrially relevant routes: the Sandmeyer reaction of the corresponding anilines and the palladium-catalyzed cyanation of the respective aryl bromides.
Table 1: Comparative Yields for the Synthesis of 4-Alkylbenzonitriles via Sandmeyer Reaction
| Product | Starting Material | Typical Yield Range (%) |
| This compound | 4-Isopropylaniline (B126951) | 70-85% |
| 4-tert-Butylbenzonitrile | 4-tert-Butylaniline | 65-80% |
| 4-Methylbenzonitrile | p-Toluidine | 75-90% |
Table 2: Comparative Yields for the Synthesis of 4-Alkylbenzonitriles via Palladium-Catalyzed Cyanation
| Product | Starting Material | Typical Yield Range (%) |
| This compound | 4-Isopropylbromobenzene | 85-95% |
| 4-tert-Butylbenzonitrile | 4-tert-Butylbromobenzene | 80-92% |
| 4-Methylbenzonitrile | 4-Bromotoluene | 88-96% |
From the data presented, palladium-catalyzed cyanation generally offers higher yields for all three benzonitriles compared to the Sandmeyer reaction. While 4-methylbenzonitrile shows slightly higher yields in both methods, this compound provides consistently high and reliable yields, making it a robust choice for large-scale synthesis. The steric bulk of the tert-butyl group in 4-tert-butylbenzonitrile may slightly hinder reactivity, leading to marginally lower yields in both synthetic routes.
Cost Analysis of Precursors and Final Products
A critical factor in the selection of a synthetic intermediate is the cost of both the starting materials and the final product. The following tables provide an approximate cost comparison for the precursors and the final benzonitrile (B105546) products. Prices are subject to variation based on supplier, purity, and quantity.
Table 3: Approximate Cost Comparison of Precursors for Sandmeyer Reaction
| Precursor | Price per kg (USD) |
| 4-Isopropylaniline | ~ $450[1] |
| 4-tert-Butylaniline | Varies |
| p-Toluidine | Varies |
Table 4: Approximate Cost Comparison of Precursors for Palladium-Catalyzed Cyanation
| Precursor | Price per 25g (USD) |
| 4-Isopropylbromobenzene | Varies |
| 4-tert-Butylbromobenzene | ~ $55.65[2] |
| 4-Bromotoluene | Varies |
Table 5: Approximate Cost Comparison of 4-Alkylbenzonitrile Products
| Product | Price per gram (USD) |
| This compound | ~ $60.74[3] |
| 4-tert-Butylbenzonitrile | ~ $18.53[4] |
| 4-Methylbenzonitrile | Varies |
While 4-tert-butylbenzonitrile appears to be the most cost-effective final product among the three, the overall cost of a synthetic route is also heavily influenced by the price and availability of the starting materials, as well as reaction efficiency. The readily available and moderately priced 4-isopropylaniline makes the Sandmeyer route to this compound an economically viable option. For the palladium-catalyzed route, the cost of the aryl bromide precursors and the palladium catalyst are significant considerations.
Experimental Protocols
General Protocol for Sandmeyer Cyanation of 4-Isopropylaniline
-
Diazotization: 4-Isopropylaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide is prepared and cooled. The cold diazonium salt solution is then slowly added to the cyanide solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated to facilitate the completion of the reaction. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.
General Protocol for Palladium-Catalyzed Cyanation of 4-Isopropylbromobenzene
-
Reaction Setup: In a reaction vessel, 4-isopropylbromobenzene, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., dppf, XPhos), a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), and a solvent (e.g., DMF, DMAc) are combined under an inert atmosphere.
-
Reaction: The mixture is heated to the specified reaction temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or GC.
-
Work-up: The reaction mixture is cooled, diluted with a suitable solvent, and filtered to remove insoluble salts. The filtrate is then washed with aqueous solutions to remove residual reagents, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography.
Application in Pharmaceutical Synthesis: The Case of Fenproporex
This compound can serve as a precursor in the synthesis of various pharmaceutical compounds. One such example is its potential role in the synthesis of Fenproporex, a stimulant drug that has been used as an appetite suppressant.[5][6] The synthesis involves the conversion of the nitrile group to an amine, followed by subsequent functional group manipulations.
Caption: Potential synthetic pathway to Fenproporex from this compound.
Conclusion
This compound stands as a highly effective and versatile synthetic intermediate. While it may not always offer the absolute highest yield or the lowest precursor cost when compared to its methyl and tert-butyl analogs, it consistently delivers high yields through various synthetic routes, demonstrating its robustness and reliability for chemical synthesis. Its balanced properties of reactivity, steric profile, and lipophilicity make it a strategic choice in the design and execution of synthetic pathways for a wide range of applications, from pharmaceuticals to materials science. The choice between this compound and its alternatives will ultimately depend on a holistic assessment of the specific synthetic challenge, including desired product characteristics, process scalability, and overall economic viability.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fenproporex | C12H16N2 | CID 61810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Fenproporex (HMDB0252218) [hmdb.ca]
Safety Operating Guide
Proper Disposal of 4-Isopropylbenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Isopropylbenzonitrile are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper management and disposal of this compound, adhering to standard laboratory safety practices and regulatory guidelines.
Safety and Hazard Profile
This compound is classified as a hazardous substance, and it is crucial to understand its associated risks before handling or disposal.[1]
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[2] | Avoid release to the environment. Collect spillage.[2] |
| Chemical Reactivity | Incompatible with strong acids, strong bases, and strong oxidizing agents.[1] | Store away from incompatible materials. |
| Fire Hazard | Combustible liquid. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] | Keep away from heat, sparks, open flames, and hot surfaces. Use extinguishing media appropriate for the surrounding fire. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste.[1][3] Adherence to institutional, local, regional, and national regulations is mandatory.[1]
-
Waste Identification and Classification:
-
As the chemical waste generator, you are responsible for determining if the discarded chemical is classified as hazardous waste.[1]
-
Based on its hazard profile, this compound waste should be considered hazardous.
-
-
Segregation and Collection:
-
Storage:
-
Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including a respirator if necessary.[1]
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and contaminated items into a suitable container for disposal as hazardous waste.[1]
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal contractor.
-
Follow all local, regional, and national hazardous waste regulations for transportation and disposal.[1]
-
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols for Disposal
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Isopropylbenzonitrile
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 4-Isopropylbenzonitrile in research and development settings. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of laboratory personnel and maintain a secure research environment. Adherence to these guidelines is paramount for professionals engaged in drug development and other scientific research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. It is also toxic to aquatic life with long-lasting effects[2]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a common and effective choice for splash protection. Ensure gloves are immediately discarded and replaced if contaminated[3][4]. |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Required to prevent eye contact. A face shield may be necessary for splash hazards[1][5]. |
| Skin and Body Protection | Laboratory coat or chemical-resistant overalls | Wear appropriate protective clothing to prevent skin exposure[1][6]. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Use if ventilation is inadequate or if irritation or other symptoms are experienced[1]. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe usage in a laboratory setting.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work[1][7].
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare your designated work area, preferably within a certified chemical fume hood, to ensure adequate ventilation[4].
-
-
Handling:
-
When weighing or measuring this compound, perform the task within the chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. Do not ingest or inhale the substance[1].
-
Keep containers of this compound properly labeled and tightly closed when not in use. Store in a cool, well-ventilated place away from incompatible materials such as acids and bases[1].
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is crucial. The disposal of this compound and its contaminated materials must be handled as hazardous waste.
Spill Response Protocol
-
Evacuate and Notify: In the case of a significant spill, evacuate the immediate area and notify your supervisor and institutional safety officer.
-
Control the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials, such as sawdust.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, sealed container for hazardous waste disposal[1].
Disposal Plan
| Waste Type | Disposal Container | Labeling | Disposal Procedure |
| Unused this compound | Original or compatible, sealed chemical waste container. | "Hazardous Waste: this compound" | Dispose of in accordance with institutional, local, state, and federal regulations. |
| Contaminated PPE (Gloves, etc.) | Labeled, sealed plastic bag or container. | "Hazardous Waste: Contaminated PPE" | Segregate from general laboratory waste. Dispose of as hazardous waste. |
| Spill Cleanup Material | Sealed, compatible container. | "Hazardous Waste: this compound Spill Debris" | Dispose of as hazardous chemical waste. |
Note: Never dispose of this compound or its contaminated waste down the drain. Nitrile compounds can be toxic to aquatic life, and proper disposal is essential for environmental protection[2][8]. Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. nj.gov [nj.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
